Ethyl L-asparaginate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCUHKCQDSJPK-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178890 | |
| Record name | Ethyl L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24184-58-5 | |
| Record name | L-Asparagine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-asparaginate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-asparaginate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl L-asparaginate. Due to the limited availability of experimental data in public databases, this guide incorporates predicted data for certain properties, which are clearly indicated. All information is intended for laboratory and research purposes.
Chemical Structure and Identity
This compound is the ethyl ester of the naturally occurring amino acid L-asparagine. The esterification occurs at the α-carboxylic acid group, leaving the amide group on the side chain intact.
Molecular Structure:
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-amino-3-carbamoylpropanoate |
| Molecular Formula | C₆H₁₂N₂O₃[1] |
| Molecular Weight | 160.17 g/mol [1] |
| CAS Number | 24184-58-5[1] |
| Canonical SMILES | CCOC(=O)C(CC(=O)N)N[1] |
| InChI Key | ZTCCUHKCQDSJPK-BYPYZUCNSA-N[1] |
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are scarce. The following table summarizes available predicted and experimental data for related compounds.
Table 2: Physicochemical Properties
| Property | Value | Data Type |
| Melting Point | Not available | - |
| Boiling Point | 335.5 ± 32.0 °C | Predicted |
| Flash Point | 190.9 ± 21.4 °C | Predicted |
| Solubility in Water | Soluble (based on L-asparagine) | Inferred |
| Solubility in Organic Solvents | Likely soluble in polar organic solvents | Inferred |
| pKa (α-amino group) | ~8.8 (estimated from L-asparagine) | Inferred |
| pKa (α-carboxyl group) | ~2.0 (estimated from L-asparagine) | Inferred |
Experimental Protocols
Synthesis of this compound Hydrochloride (Adapted Fischer Esterification)
Materials:
-
L-asparagine
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser and gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Suspend L-asparagine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred suspension until saturation.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.
-
Add anhydrous diethyl ether to the residue to precipitate the product, this compound hydrochloride.
-
Collect the solid product by filtration.
-
Wash the product with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the final product under vacuum.
Note: To obtain the free base of this compound, the hydrochloride salt can be neutralized with a suitable base, such as triethylamine or sodium bicarbonate, followed by extraction with an organic solvent.
Spectral Data (Predicted)
As experimental spectral data for this compound is not available, the following are predicted spectra based on its chemical structure. These are for reference purposes and should be confirmed with experimental data.
4.1. 1H NMR Spectroscopy (Predicted)
The predicted 1H NMR spectrum would show characteristic signals for the ethyl group and the amino acid backbone.
Table 3: Predicted 1H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.1-4.2 | Quartet | 2H |
| β-CH₂ | ~2.7-2.9 | Multiplet | 2H |
| α-CH | ~3.8-4.0 | Triplet | 1H |
| -NH₂ (amine) | Broad singlet | 2H | |
| -CONH₂ (amide) | Two broad singlets | 2H |
4.2. 13C NMR Spectroscopy (Predicted)
The predicted 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
Table 4: Predicted 13C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~61 |
| β-C H₂ | ~37 |
| α-C H | ~52 |
| -C =O (ester) | ~172 |
| -C ONH₂ (amide) | ~175 |
4.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine and amide) | 3400-3200 | Strong, broad |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| C=O stretch (amide I) | ~1680 | Strong |
| N-H bend (amine and amide II) | 1650-1550 | Medium |
| C-O stretch (ester) | 1250-1150 | Strong |
4.4. Mass Spectrometry (Predicted)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion ([M]⁺): m/z = 160
-
Major Fragments:
-
Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 115.
-
Loss of the amide group (-CONH₂) to give a fragment at m/z = 116.
-
Further fragmentation of the m/z 115 ion by loss of carbon monoxide (-CO) to give a fragment at m/z = 87.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. The safety precautions should be based on those for similar amino acid esters and L-asparagine.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause eye, skin, and respiratory tract irritation.
-
Storage: Store in a cool, dry place, tightly sealed.
Disclaimer: The information provided in this technical guide is for research and development purposes only. The predicted data has been generated using standard computational models and should be confirmed by experimental analysis. The user assumes all responsibility for the safe handling and use of this chemical.
References
An In-depth Technical Guide to Ethyl L-asparaginate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl L-asparaginate, along with related compounds, to support research and development activities in the pharmaceutical and life sciences sectors. Due to the limited availability of in-depth experimental data for this compound, this guide also includes detailed information on the closely related compounds: 4-Ethyl hydrogen L-aspartate and N-ethyl-L-asparagine.
Chemical Identification and Properties
This section details the fundamental chemical identifiers and properties of this compound and its related derivatives. The data presented is compiled from various chemical databases and is intended to provide a foundational understanding of these molecules.
Table 1: Chemical Identification
| Compound Name | CAS Number | Molecular Formula | IUPAC Name |
| This compound | 24184-58-5 | C₆H₁₂N₂O₃ | ethyl (2S)-2-amino-3-carbamoylpropanoate |
| 4-Ethyl hydrogen L-aspartate | 4070-43-3 | C₆H₁₁NO₄ | (2S)-2-amino-4-ethoxy-4-oxobutanoic acid[1] |
| N-ethyl-L-asparagine | 7195-20-2 | C₆H₁₂N₂O₃ | (2S)-4-amino-2-(ethylamino)-4-oxobutanoic acid[2] |
Table 2: Physicochemical Properties
| Property | This compound | 4-Ethyl hydrogen L-aspartate | N-ethyl-L-asparagine |
| Molecular Weight | 160.17 g/mol [3] | 161.16 g/mol [1] | 160.17 g/mol [2] |
| Monoisotopic Mass | 160.08479225 Da[3] | 161.06880783 Da[1] | 160.08479225 Da[2] |
| Topological Polar Surface Area | 95.4 Ų[3] | 89.6 Ų[1] | 92.4 Ų[2] |
| Hydrogen Bond Donor Count | 2[3] | 2 | 2[2] |
| Hydrogen Bond Acceptor Count | 4[3] | 4 | 4[2] |
| Rotatable Bond Count | 5[3] | 5 | 4[2] |
| Complexity | 158[3] | 157[1] | 158[2] |
| LogP (XLogP3-AA) | -1.5 | -2.1[1] | -3.6[2] |
Structural Relationships
The following diagram illustrates the structural similarities and differences between this compound, 4-Ethyl hydrogen L-aspartate, and N-ethyl-L-asparagine, all of which are derivatives of the amino acid L-asparagine or L-aspartic acid.
Caption: Relationship of L-asparagine derivatives.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethyl hydrogen L-aspartate hydrochloride [4]
-
Objective: To separate and analyze 4-Ethyl hydrogen L-aspartate hydrochloride.
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used as a substitute for phosphoric acid.
-
Detection: The specific detection method (e.g., UV-Vis, MS) was not detailed in the source but would be selected based on the analyte's properties and the desired sensitivity.
-
Application Notes: This reverse-phase (RP) HPLC method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies. For faster Ultra-High-Performance Liquid Chromatography (UPLC) applications, columns with smaller particle sizes (e.g., 3 µm) are available.
Biological Context: L-Asparagine Metabolism
While specific signaling pathways involving this compound are not well-documented, understanding the metabolism of its parent molecule, L-asparagine, is crucial for researchers in drug development. L-asparagine plays a significant role in various cellular processes, and its metabolism is a target in certain cancer therapies.
Caption: L-Asparagine metabolic pathway.
This diagram illustrates the central role of two key enzymes:
-
Asparagine Synthetase: Catalyzes the synthesis of L-asparagine from L-aspartate and glutamine, a process requiring ATP.
-
L-Asparaginase: Catalyzes the hydrolysis of L-asparagine back to L-aspartate and ammonia. This enzyme is a cornerstone of treatment for certain leukemias that are dependent on extracellular asparagine.
Conclusion
This technical guide provides the currently available chemical and physical data for this compound and its closely related compounds. While comprehensive experimental and biological data for this compound remains limited in publicly accessible literature, the information on 4-Ethyl hydrogen L-aspartate and N-ethyl-L-asparagine offers valuable insights for researchers. The provided experimental protocol for HPLC analysis and the overview of L-asparagine metabolism serve as practical resources for scientists and drug development professionals working with L-asparagine derivatives. Further research is warranted to fully elucidate the biological activities and potential applications of this compound.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl L-asparaginate, the ethyl ester derivative of the amino acid L-asparagine, is a compound of interest in various scientific domains, including peptide synthesis and medicinal chemistry. Its chemical structure, featuring a free amine group, a carboxamide, and an ethyl ester, imparts unique properties that are valuable in the synthesis of complex peptides and as a potential building block in drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and visualizations to aid in its application.
Core Physical and Chemical Properties
The fundamental properties of this compound and its hydrochloride salt are summarized below. These values are crucial for handling, characterization, and application of the compound.
| Property | Value | Source |
| IUPAC Name | ethyl (2S)-2-amino-3-carbamoylpropanoate | |
| Molecular Formula | C6H12N2O3 | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 24184-58-5 | [1] |
For this compound Hydrochloride:
| Property | Value | Source |
| Molecular Formula | C6H13ClN2O3 | |
| Molecular Weight | 196.63 g/mol | |
| CAS Number | 24184-37-0 | |
| Storage Temperature | Room temperature, keep dry and cool |
Experimental Protocols
Synthesis of this compound Hydrochloride
A general and effective method for the synthesis of amino acid ethyl ester hydrochlorides can be adapted for this compound.[2]
Materials:
-
L-asparagine
-
Absolute ethanol
-
Thionyl chloride (SOCl2) or dry hydrogen chloride gas
-
Anhydrous ether
-
Toluene (optional)
Procedure:
-
Suspend L-asparagine in absolute ethanol.
-
Cool the suspension to -5 to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. The molar ratio of L-asparagine to thionyl chloride should be approximately 1:1.1.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 2-4 hours.[3]
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TCC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
To aid in the removal of residual alcohol, toluene can be added and subsequently evaporated under vacuum.[2]
Purification:
-
Dissolve the crude product in a minimum amount of warm absolute ethanol.
-
Slowly add anhydrous ether to the solution at 4 °C until precipitation is complete.
-
Collect the precipitate by filtration and wash with anhydrous ether.
-
Dry the purified this compound hydrochloride under vacuum.[2]
Chemical Reactivity and Stability
This compound is expected to exhibit reactivity typical of an amino acid ester. The primary amine can act as a nucleophile, while the ester group is susceptible to hydrolysis under both acidic and basic conditions. The stability of the compound is generally good under anhydrous conditions and at room temperature. A study on the related compound, N4-ethyl-L-asparagine, in Pseudomonas stutzeri showed that it is broken down by hydrolysis to yield aspartate, indicating that the amide group can also be a site of enzymatic cleavage.
Spectroscopic Data
¹H NMR Spectroscopy
The expected proton NMR chemical shifts for this compound are:
-
Ethyl group (CH3) : A triplet around 1.2-1.3 ppm.
-
Ethyl group (CH2) : A quartet around 4.1-4.2 ppm.
-
β-protons (CH2) : Two diastereotopic protons appearing as a multiplet around 2.7-3.0 ppm.
-
α-proton (CH) : A multiplet around 4.0-4.2 ppm.
-
Amine protons (NH2) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Amide protons (CONH2) : Two broad singlets, also dependent on solvent and concentration.
¹³C NMR Spectroscopy
The anticipated carbon NMR chemical shifts are:
-
Ethyl group (CH3) : ~14 ppm.
-
β-carbon (CH2) : ~35-40 ppm.
-
α-carbon (CH) : ~50-55 ppm.
-
Ethyl group (CH2) : ~60-65 ppm.
-
Ester carbonyl (C=O) : ~170-175 ppm.
-
Amide carbonyl (C=O) : ~175-180 ppm.
Infrared (IR) Spectroscopy
Key IR absorption bands expected for this compound include:
-
N-H stretching (amine and amide) : 3400-3200 cm⁻¹ (broad).
-
C-H stretching (aliphatic) : 3000-2850 cm⁻¹.
-
C=O stretching (ester) : ~1740 cm⁻¹.
-
C=O stretching (amide I) : ~1680 cm⁻¹.
-
N-H bending (amide II) : ~1640 cm⁻¹.
-
C-O stretching (ester) : ~1200-1150 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]+ for this compound would be observed at m/z 160. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CH3, m/z 45), the entire ester group (-COOCH2CH3, m/z 73), and the side chain amide group (-CONH2, m/z 44).
Applications in Research and Drug Development
This compound serves as a valuable building block in peptide synthesis . The esterification of the carboxylic acid allows for the selective protection of this functional group, enabling the free amine to participate in peptide bond formation. This is particularly useful in solution-phase peptide synthesis.
In the context of drug development , while direct therapeutic applications of this compound are not widely documented, its structural motifs are of interest. As a derivative of L-asparagine, it may interact with biological systems that recognize or transport this amino acid. The enzyme L-asparaginase, which is used in cancer therapy, targets L-asparagine. While the ethyl ester may not be a direct substrate, its potential as a prodrug or a modulator of asparagine metabolism could be an area of investigation. Furthermore, the incorporation of this compound into larger molecules can modify their solubility, polarity, and pharmacokinetic properties.
Logical Relationships and Workflows
The synthesis and purification of this compound hydrochloride can be visualized as a straightforward workflow.
References
The Role of Ethyl L-Asparaginate in Asparagine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine is a non-essential amino acid critical for cellular proliferation and survival, particularly in certain cancer cells that exhibit a dependency on its availability. The biosynthesis of asparagine is primarily catalyzed by asparagine synthetase (ASNS), an enzyme that has emerged as a significant target in oncology. This technical guide provides an in-depth exploration of the core aspects of asparagine biosynthesis and investigates the potential role of Ethyl L-asparaginate within this metabolic context. While direct evidence for the role of this compound in mammalian asparagine biosynthesis is limited, this document synthesizes existing knowledge on asparagine metabolism, ASNS enzymology, and the activity of related asparagine analogs to propose a potential mechanism of action and avenues for future research. Detailed experimental protocols for studying asparagine synthetase activity and structured quantitative data on enzyme kinetics are provided to facilitate further investigation in this area.
Introduction: The Significance of Asparagine Biosynthesis
Asparagine, while classified as a non-essential amino acid, plays a pivotal role in various cellular processes beyond its function as a building block for proteins. It is crucial for nitrogen and carbon transport, and its synthesis is tightly linked to central carbon and nitrogen metabolism. In the context of oncology, the dependency of certain cancer cells, such as those in acute lymphoblastic leukemia (ALL), on extracellular asparagine has been exploited therapeutically for decades with the use of the enzyme L-asparaginase, which depletes circulating asparagine.[1][2] However, resistance to L-asparaginase therapy often arises through the upregulation of endogenous asparagine synthesis, highlighting the critical role of asparagine synthetase (ASNS).[3]
ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding asparagine and glutamate.[4][5] This enzyme is a key regulator of asparagine homeostasis and its expression is induced under various cellular stress conditions, including amino acid deprivation.[3] Given its central role in cancer cell survival and drug resistance, ASNS is a compelling target for the development of novel anti-cancer therapeutics.
This guide focuses on the potential role of a synthetic derivative, this compound, in the context of asparagine biosynthesis. Although research on this specific compound is sparse, we will explore its potential metabolic fate and its possible interactions with the asparagine biosynthesis pathway based on studies of similar molecules.
The Canonical Asparagine Biosynthesis Pathway
The primary route for asparagine synthesis in mammals is a two-step enzymatic reaction catalyzed by asparagine synthetase (ASNS).
-
Step 1: Activation of Aspartate: ATP and aspartate bind to the synthetase domain of ASNS. The enzyme catalyzes the adenylation of the β-carboxyl group of aspartate to form a β-aspartyl-AMP intermediate and pyrophosphate (PPi).
-
Step 2: Amide Group Transfer: The glutaminase domain of ASNS hydrolyzes glutamine to glutamate and ammonia. The ammonia is then channeled to the synthetase active site where it attacks the β-aspartyl-AMP intermediate, resulting in the formation of asparagine, AMP, and glutamate.[6]
The overall reaction is as follows:
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
Potential Role of this compound
Direct experimental evidence detailing the role of this compound in mammalian asparagine biosynthesis is currently unavailable in the scientific literature. However, a study on the metabolism of the closely related compound N4-ethyl-L-asparagine in the bacterium Pseudomonas stutzeri demonstrated that it is hydrolyzed to L-aspartate.[7] This finding suggests a plausible metabolic fate for this compound in biological systems.
Hypothesized Metabolic Pathway:
It is hypothesized that this compound may act as a prodrug or a metabolic precursor that is converted to L-aspartate by cellular esterases or amidases. This newly formed L-aspartate could then enter the canonical asparagine biosynthesis pathway as a substrate for ASNS.
This proposed pathway suggests that this compound could potentially increase the intracellular pool of aspartate, thereby influencing the rate of asparagine synthesis, depending on the kinetics of its conversion and the activity of ASNS.
Quantitative Data
Due to the lack of direct studies on this compound, this section presents relevant quantitative data for the substrates and known inhibitors of human asparagine synthetase (ASNS) to provide a comparative context.
| Compound | Parameter | Value | Enzyme Source | Reference |
| Substrates | ||||
| L-Aspartate | Km | 0.53 ± 0.01 mM | Human ASNS | [8] |
| L-Glutamine | Km | 2.4 ± 0.04 mM | Human ASNS | [8] |
| ATP | - | 1 mM (saturating) | Human ASNS | [8] |
| Inhibitors | ||||
| Adenylated Sulfoximine 1 | KI | 280 ± 43 nM | Human ASNS | [9] |
| Adenylated Sulfoximine 1 | KI | 2.5 ± 0.3 nM | Human ASNS | [9] |
| Adenylated Sulfoximine 1 | KI (Glutamine-dependent) | 1000 ± 176 nM | Human ASNS | [9] |
| Adenylated Sulfoximine 1 | KI (Glutamine-dependent) | 24 ± 2.8 nM | Human ASNS | [9] |
Note: KI represents the inhibition constant for the second step of slow, tight-binding inhibition.
Experimental Protocols
To facilitate research into the role of this compound and other potential modulators of asparagine biosynthesis, detailed protocols for assaying ASNS activity are provided below.
Asparagine Synthetase (ASNS) Activity Assay by AMP Detection
This method measures the production of AMP, a direct product of the ASNS reaction, and offers high sensitivity and reproducibility.[8]
Materials:
-
Purified ASNS enzyme or cell lysate containing ASNS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrate Solution: 20 mM L-Aspartate, 20 mM L-Glutamine, 2 mM ATP in Assay Buffer
-
AMP-Glo™ Assay System (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Enzyme Preparation: Prepare dilutions of purified ASNS or cell lysate in Assay Buffer on ice.
-
Reaction Setup: In a 96-well plate, add 5 µL of enzyme preparation to each well.
-
Initiate Reaction: Add 5 µL of Substrate Solution to each well to start the reaction. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
AMP Detection:
-
Add 10 µL of AMP-Glo™ Reagent I to each well. Mix and incubate at room temperature for 60 minutes to stop the ASNS reaction and deplete the remaining ATP.
-
Add 20 µL of AMP-Glo™ Reagent II to each well. Mix and incubate at room temperature for 30 minutes to convert AMP to ATP and generate light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of AMP. Calculate the amount of AMP produced in each sample and determine the specific activity of ASNS.
Signaling Pathways Regulating Asparagine Synthetase
The expression of ASNS is tightly regulated by cellular stress signaling pathways, primarily the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).
Under conditions of amino acid starvation, uncharged tRNAs activate the kinase GCN2, which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to the preferential translation of the transcription factor ATF4, which binds to the promoter of the ASNS gene and upregulates its transcription. Similarly, endoplasmic reticulum (ER) stress activates the UPR, which also converges on ATF4 to increase ASNS expression.[5]
Conclusion and Future Directions
The biosynthesis of asparagine is a critical metabolic pathway with significant implications for both normal physiology and disease, particularly cancer. While the enzymatic mechanism of asparagine synthetase is well-understood, the roles of synthetic analogs like this compound remain largely unexplored in mammalian systems. Based on the available evidence from bacterial metabolism, it is plausible that this compound is hydrolyzed to L-aspartate, thereby serving as a precursor for asparagine synthesis.
Future research should focus on validating this hypothesized metabolic pathway in mammalian cells. Key experimental questions to address include:
-
Is this compound taken up by mammalian cells?
-
Is this compound hydrolyzed to L-aspartate intracellularly? If so, which enzymes are responsible?
-
Does this compound supplementation alter the intracellular pools of aspartate and asparagine?
-
What is the effect of this compound on the proliferation and survival of asparagine-dependent cancer cells?
-
Does this compound or its metabolites directly interact with and modulate the activity of ASNS?
Answering these questions will provide a clearer understanding of the potential of this compound as a tool for studying asparagine metabolism or as a therapeutic agent. The experimental protocols and background information provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 7. The biochemical pathway for the breakdown of N4-ethyl-L-asparagine in the bacterium Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of L-Asparagine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparagine, the first amino acid to be isolated, plays a crucial role in various biological processes, including protein synthesis and cellular metabolism. Its ethyl ester derivative, L-asparagine ethyl ester, is a subject of interest in peptide synthesis and as a potential modulator of biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological relevance of L-asparagine and its ethyl ester, drawing from the historical context of amino acid chemistry and contemporary research. While specific historical records detailing the first synthesis of L-asparagine ethyl ester are scarce, its preparation falls under the general principles of amino acid esterification developed in the late 19th and early 20th centuries. This document summarizes available data on related compounds and outlines general experimental protocols for the synthesis of amino acid esters, providing a foundational resource for researchers in the field.
Introduction: The Chemical and Biological Landscape of L-Asparagine
L-asparagine, first isolated from asparagus juice in 1806, holds the distinction of being the first amino acid to be discovered. It is a non-essential amino acid in humans, meaning it can be synthesized by the body, and plays a vital role in the biosynthesis of proteins and the metabolic control of cell functions, particularly in nerve and brain tissue. The study of asparagine and its derivatives is critical in understanding cellular metabolism, especially in the context of cancer research, where the metabolic requirements of tumor cells are a key focus. The esterification of amino acids, a fundamental reaction in organic chemistry, yields derivatives that are crucial intermediates in peptide synthesis and can possess unique biological activities.
Historical Perspective: The Dawn of Amino Acid Esterification
The late 19th and early 20th centuries were a period of foundational discoveries in amino acid chemistry. A pivotal development in this era was the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, a reaction first described by Emil Fischer and Arthur Speier in 1895.[1] This method, now known as Fischer-Speier esterification, provided a means to protect the carboxylic acid group of amino acids, facilitating their purification and subsequent use in peptide synthesis.
Synthesis of L-Asparagine Ethyl Ester: Experimental Protocols
The synthesis of L-asparagine ethyl ester, typically as its hydrochloride salt to improve stability and handling, can be achieved through several methods. Below are detailed experimental protocols adapted from general procedures for amino acid esterification.
Fischer-Speier Esterification
This classical method remains a viable approach for the synthesis of amino acid esters.
Protocol:
-
Preparation of Ethanolic Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through anhydrous ethanol, cooled in an ice bath, until saturation is reached. The concentration of HCl can be determined by titration.
-
Esterification Reaction: L-asparagine is suspended in the prepared ethanolic hydrogen chloride solution.
-
Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, L-asparagine ethyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[4]
Thionyl Chloride Method
A more modern and often more efficient method involves the use of thionyl chloride.
Protocol:
-
Reaction Setup: Anhydrous ethanol is cooled to between -5°C and 0°C in a reaction vessel equipped with a dropping funnel and a stirring mechanism.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled ethanol. This reaction is exothermic and generates hydrogen chloride in situ.
-
Addition of L-Asparagine: L-asparagine is added to the reaction mixture.
-
Reaction Progression: The mixture is allowed to warm to room temperature and then heated to reflux for a few hours to drive the reaction to completion.[5]
-
Workup and Purification: The reaction mixture is cooled, and the excess solvent and volatile reagents are removed under reduced pressure. The crude L-asparagine ethyl ester hydrochloride is then purified by recrystallization.[5]
Physicochemical Properties
Detailed experimental data specifically for L-asparagine ethyl ester is not extensively reported. However, the properties can be inferred from the data available for L-asparagine and other related esters.
Table 1: Physicochemical Properties of L-Asparagine and Related Compounds
| Property | L-Asparagine | N-ethyl-L-asparagine | N-Acetyl-L-asparagine |
| Molecular Formula | C₄H₈N₂O₃ | C₆H₁₂N₂O₃[6] | C₆H₁₀N₂O₄[7] |
| Molecular Weight | 132.12 g/mol [8][9] | 160.17 g/mol [6] | 174.15 g/mol [7] |
| Melting Point | 234-235 °C (decomposes)[8][9] | Not available | 168-170 °C |
| Solubility in Water | 29.4 g/L at 25 °C[8] | Not available | Not available |
| Solubility in Ethanol | Practically insoluble[9] | Not available | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of L-asparagine ethyl ester. While a complete dataset for the ethyl ester is not available, the spectra of L-asparagine provide a reference for the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of L-Asparagine (in D₂O): The spectrum would show characteristic peaks for the α-hydrogen, the β-hydrogens, and the amide protons. The presence of the ethyl group in L-asparagine ethyl ester would introduce a triplet and a quartet corresponding to the methyl and methylene protons, respectively.
-
¹³C NMR of L-Asparagine (in D₂O): The spectrum displays signals for the carbonyl carbon of the carboxylic acid, the amide carbonyl carbon, the α-carbon, and the β-carbon. For the ethyl ester, additional peaks for the methylene and methyl carbons of the ethyl group would be observed.
Infrared (IR) Spectroscopy
The IR spectrum of L-asparagine shows characteristic absorption bands for the amine N-H stretching, amide N-H stretching, carboxylic acid O-H stretching, C=O stretching of the carboxylic acid and the amide, and N-H bending vibrations. In L-asparagine ethyl ester, a strong C=O stretching band for the ester group would be expected, and the broad O-H stretching of the carboxylic acid would be absent.
Mass Spectrometry
The mass spectrum of L-asparagine provides information about its molecular weight and fragmentation pattern. For L-asparagine ethyl ester, the molecular ion peak would be observed at a higher m/z value corresponding to its molecular weight.
Biological and Research Applications
The primary application of amino acid esters, including L-asparagine ethyl ester, is in peptide synthesis .[10] The ester group serves as a protecting group for the carboxylic acid, preventing it from reacting during the formation of peptide bonds. Different ester groups, such as methyl, ethyl, and benzyl esters, are chosen based on the specific requirements of the synthesis, particularly the conditions needed for their subsequent removal.[10]
In the context of drug development and cancer research , asparagine metabolism is a significant area of investigation. Many cancer cells, particularly those of acute lymphoblastic leukemia (ALL), have a high demand for asparagine and are deficient in asparagine synthetase, the enzyme responsible for its synthesis.[11][12] This dependency makes them vulnerable to asparagine depletion. The enzyme L-asparaginase, which hydrolyzes L-asparagine to aspartic acid and ammonia, is a cornerstone of ALL chemotherapy.[12]
Recent studies have highlighted the role of asparagine in promoting the metastasis of breast cancer, suggesting that limiting asparagine availability could be a therapeutic strategy.[13] L-asparagine and its derivatives are therefore valuable tools for studying the metabolic vulnerabilities of cancer cells. While the direct biological effects of L-asparagine ethyl ester are not extensively documented, it can be used as a tool to modulate intracellular asparagine levels in cell-based assays to study these phenomena.
Signaling Pathways and Logical Relationships
The central role of asparagine in cellular metabolism, particularly in cancer cells, can be depicted in a simplified signaling pathway.
Caption: Simplified pathway of asparagine metabolism in cancer cells.
This diagram illustrates how cancer cells obtain asparagine from the extracellular environment or synthesize it de novo via asparagine synthetase. Intracellular asparagine is essential for protein synthesis, promoting cell proliferation and metastasis. L-asparaginase is a therapeutic agent that depletes extracellular asparagine.
Conclusion
L-asparagine ethyl ester, as a derivative of a fundamentally important amino acid, holds a place in the toolkit of chemists and biologists. While its specific history is intertwined with the broader history of amino acid chemistry, its synthesis is well-understood through established esterification methods. The lack of extensive, specific data for this particular ester highlights an area for potential further investigation, particularly concerning its unique physicochemical properties and biological activities. As research into the metabolic dependencies of diseases like cancer continues to evolve, the utility of compounds like L-asparagine ethyl ester as research tools and potential therapeutic precursors is likely to grow. This guide provides a foundational understanding for researchers looking to work with this and related compounds, summarizing the current state of knowledge and identifying areas where further research is needed.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scielo.br [scielo.br]
- 5. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. N-ethyl-L-asparagine | C6H12N2O3 | CID 192839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetylasparagine | C6H10N2O4 | CID 99715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Asparagine | 70-47-3 [chemicalbook.com]
- 10. connectsci.au [connectsci.au]
- 11. mdpi.com [mdpi.com]
- 12. Biochemical and Biological Evaluation of an L-Asparaginase from Isolated Escherichia coli MF-107 as an Anti-Tumor Enzyme on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asparagine promotes breast cancer metastases by way of EMT + | Bioworld | BioWorld [bioworld.com]
An In-Depth Technical Guide to the Stereoisomerism of Ethyl L-Asparagininate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of ethyl L-asparaginate, a derivative of the naturally occurring amino acid L-asparagine. Due to the chiral nature of the parent amino acid, this compound exists as stereoisomers, the distinct spatial arrangements of which can significantly influence its chemical and biological properties. This document details the synthesis, stereochemical integrity, analytical separation, and characterization of these stereoisomers. It also explores the potential biological implications of stereoisomerism in the context of drug development and enzymatic interactions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.
Introduction to the Stereoisomerism of this compound
This compound possesses a single chiral center at the alpha-carbon (Cα), inherited from its precursor, L-asparagine. This results in the existence of two enantiomers: this compound ((S)-configuration) and ethyl D-asparaginate ((R)-configuration).
Figure 1: Chemical Structures of this compound Enantiomers
Caption: Structures of this compound and its enantiomer.
The spatial orientation of the substituents around the chiral center is critical, as it dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. While L-amino acids are predominant in nature, the presence and physiological roles of D-amino acids are increasingly recognized. Therefore, understanding the properties and synthesis of both enantiomers of ethyl asparaginate is of significant interest.
Synthesis and Stereochemical Integrity
The primary method for synthesizing this compound is the Fischer esterification of L-asparagine with ethanol in the presence of an acid catalyst. However, a significant challenge in this process is the potential for racemization at the α-carbon, which can lead to the formation of the undesired D-enantiomer.
Potential for Racemization
Asparagine residues are particularly susceptible to racemization, which can occur through the formation of a succinimide intermediate.[1][2] This process involves the intramolecular attack of the side-chain amide nitrogen on the backbone carbonyl carbon, leading to a cyclic intermediate where the α-proton is more acidic and can be abstracted. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]
Figure 2: Racemization Pathway of Asparagine via Succinimide Intermediate
References
An In-depth Technical Guide to the Safety and Handling of Ethyl L-asparaginate
Disclaimer: Specific safety and toxicological data for Ethyl L-asparaginate are limited. This guide provides information based on the parent compound, L-asparagine, and general principles for handling similar chemical substances. The esterification of an amino acid can alter its chemical, physical, and toxicological properties. Therefore, all handling should be conducted with caution by trained professionals, assuming the substance may have uncharacterized hazards.
Chemical Identification
This section provides the available chemical identification data for this compound.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 24184-58-5 | [1] |
| Molecular Formula | C₆H₁₂N₂O₃ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C(CC(=O)N)N | [1] |
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of the related compound, L-asparagine monohydrate. These should be considered indicative, as the properties of this compound may differ.
| Property | Value | Reference |
| Appearance | White crystals or crystalline powder | [2][3] |
| Odor | Odorless | [2][3] |
| Melting Point | 234-235 °C (decomposes) | [4][5] |
| Solubility | Soluble in acids and alkalies. Insoluble in most organic solvents. Water solubility: 22 g/L (20 °C) | [3][6][7] |
| Specific Gravity | 1.543 | [3][7] |
| pH | 4.5-5.0 (2% aqueous solution) | [8] |
| Stability | Stable under normal conditions. Decomposes at temperatures above 215 °C. | [9][10] |
Toxicological Information
Comprehensive toxicological data for this compound is not available. The data presented is for L-asparagine. Studies on other amino acid esters suggest that toxicity can vary significantly from the parent amino acid.[1][9]
| Metric | Value | Species | Reference |
| Acute Oral LD₅₀ | > 16,000 mg/kg | Rat | [11] |
| Skin Corrosion/Irritation | No skin irritation | Human | [11] |
| Serious Eye Damage/Irritation | No eye irritation | Human | [11] |
| No-Observed-Adverse-Effect Level (NOAEL) (90-day study) | 1.65 g/kg body weight/day | Male Rat | [7][12] |
| No-Observed-Adverse-Effect Level (NOAEL) (90-day study) | 1.73 g/kg body weight/day | Female Rat | [7][12] |
Summary of Toxicity: L-asparagine is generally not classified as a hazardous substance.[4][13][14] However, to the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for many compounds in this class.[6][13] In a 90-day study on L-asparagine in rats, a No-Observed-Adverse-Effect Level (NOAEL) was determined to be 2.5% in the diet.[7][12] At higher concentrations (5%), effects included decreased body weight and increased relative organ weights in males.[7][12]
Hazard Identification and First Aid
While L-asparagine is not considered hazardous under standard classifications, prudent laboratory practice dictates preparing for potential exposure.[3][13]
Caption: General workflow for safe chemical handling.
Precautions for Safe Handling:
-
Handle in accordance with good industrial hygiene and safety practice. [2][14]* Use in a well-ventilated area. [9]Use local and general ventilation to minimize exposure.
-
Avoid the formation and accumulation of dust. [10]Fine dust dispersed in air may be a potential dust explosion hazard. [10]* Avoid contact with skin, eyes, and clothing. [8][10]* Wash hands thoroughly after handling. [3]* Do not eat, drink, or smoke when using this product. [10] Conditions for Safe Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place. [10]* Store away from incompatible materials such as strong oxidizing agents. [7][10]* The recommended storage pattern is with organic acids and anhydrides. [3][7]
Exposure Controls and Personal Protection
Exposure Limits:
-
No occupational exposure limits have been established for L-asparagine. [2][8] Personal Protective Equipment (PPE):
Protection Type Specification Reference Eye/Face Protection Use safety goggles with side protection. [9] Skin Protection Wear suitable protective gloves (e.g., Nitrile rubber, >0.11 mm thickness, >480 min breakthrough time). Wear appropriate protective clothing to prevent skin exposure. [4][8][9] Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated and exposure limits are exceeded. A P1 particulate filter is recommended. [9][10] | General Hygiene | Install emergency eyewash stations and safety showers in the immediate vicinity of use. Handle in accordance with good industrial hygiene and safety practice. | [2][10]|
Firefighting and Accidental Release Measures
Firefighting:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9][10]* Specific Hazards: The substance is combustible. [9]When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). [8][10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full firefighting turnout gear. [2][10] Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment as described in Section 6.0. Control dust formation. [9][10]* Environmental Precautions: Prevent the product from entering drains, surface water, or ground water. [9]* Containment and Cleanup: Take up the material mechanically (e.g., sweep up or vacuum) and place it in a suitable, sealed container for disposal. [7][9]Ventilate the affected area after cleanup is complete. [9]
Experimental Protocols: 90-Day Toxicity Study of L-asparagine
The following methodology is derived from a 90-day oral toxicity study of L-asparagine in rats, which is crucial for its safety assessment as a food additive. [7][12]
-
Objective: To assess the safety of L-asparagine and determine a no-observed-adverse-effect level (NOAEL). [7][12]* Test Species: F344/DuCrlCrj rats. [12]* Group Design: Groups of 10 male and 10 female rats were used for each dosage level. [12]* Administration: The test substance (L-asparagine) was administered through the diet at concentrations of 0% (control), 1.25%, 2.5%, or 5%. [12]* Duration: The study was conducted for 90 consecutive days. [12]* Parameters Monitored:
-
General Condition: Daily observation for any changes in appearance or behavior. [12] * Body Weight: Measured regularly throughout the study. [12] * Serology: Blood samples were analyzed for key chemical parameters (e.g., GLU, PL, K, ALT, CRN). [12] * Organ Weights: At the end of the study, key organs (e.g., brain, kidney, testis) were weighed. [12] * Histopathology: Tissues from various organs were examined for any pathological changes. [12]* Results: The study concluded a NOAEL of 2.5% L-asparagine in the diet. This corresponded to an average daily intake of 1.65 g/kg body weight for males and 1.73 g/kg for females. [7][12]Adverse effects were noted at the 5% dosage level.
-
References
- 1. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Adverse effects of ethyl esters or oxidation products in omega-3 preparations? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A 90-day toxicity study of L-asparagine, a food additive, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino esters - Wikipedia [en.wikipedia.org]
- 8. The cholinergic properties of some amino-acid esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Acute and repeated dose oral toxicity of N-acetyl-l-aspartic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl L-Asparaginate: A Potential Prodrug for Targeted Therapies in Oncology and Neurology
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl L-asparaginate, the ethyl ester derivative of the non-essential amino acid L-asparagine, is emerging as a molecule of significant interest in medicinal chemistry. While direct therapeutic applications are still in early stages of investigation, its potential as a prodrug presents a compelling strategy to enhance the delivery and efficacy of therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its synthesis, its role as a prodrug to leverage amino acid transport systems for targeted delivery to cancer cells and the central nervous system, and proposed methodologies for its biological evaluation.
Introduction
The therapeutic landscape is continually evolving towards targeted therapies that maximize efficacy while minimizing off-target effects. A key strategy in achieving this is the use of prodrugs, which are inactive compounds that are metabolized into active drugs within the body. Amino acids and their derivatives are particularly attractive moieties for prodrug design due to their biocompatibility and their recognition by specific transporters that are often overexpressed in pathological conditions.
L-asparagine metabolism is a critical pathway in certain cancers, most notably Acute Lymphoblastic Leukemia (ALL), where the depletion of L-asparagine by the enzyme L-asparaginase is a cornerstone of chemotherapy.[1][2] This highlights the potential of targeting asparagine-related metabolic pathways. This compound, as a derivative of L-asparagine, is positioned as a candidate for multiple therapeutic strategies, including as a standalone agent to modulate L-asparagine levels or as a carrier for other cytotoxic or neuroprotective agents.
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process involving the esterification of L-aspartic acid followed by amidation.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound is a two-step process starting from L-aspartic acid. The first step is a Fischer esterification of the β-carboxylic acid group of L-aspartic acid with ethanol in the presence of an acid catalyst to yield β-ethyl L-aspartate.[3][4] This is followed by an ammonolysis reaction where the β-ester is converted to the corresponding amide, yielding this compound.[3]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Fischer Esterification of L-Aspartic Acid
-
Suspend L-aspartic acid in absolute ethanol.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with stirring until saturation.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Remove the solvent under reduced pressure to obtain the crude β-ethyl L-aspartate hydrochloride.
-
Recrystallize the crude product from an ethanol/ether mixture to yield pure β-ethyl L-aspartate hydrochloride.[5]
Step 2: Ammonolysis to this compound
-
Dissolve the purified β-ethyl L-aspartate hydrochloride in a solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature in a sealed vessel for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent and excess ammonia under reduced pressure.
-
Purify the resulting this compound by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Potential Medicinal Chemistry Applications
The primary hypothesized application of this compound is as a prodrug to exploit amino acid transporters for targeted drug delivery.
Anticancer Applications
3.1.1. Rationale for Targeting Amino Acid Transporters in Cancer
Cancer cells exhibit a high metabolic rate and an increased demand for nutrients, including amino acids.[1] To meet this demand, they often upregulate the expression of amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1).[6][7] LAT1 is overexpressed in a wide range of human cancers and is associated with poor prognosis. By mimicking a natural amino acid, this compound could be recognized and transported by LAT1, facilitating the targeted delivery of a payload into cancer cells while sparing healthy tissues.
Caption: Prodrug strategy for targeted cancer therapy.
3.1.2. Proposed Experimental Protocol: In Vitro Anticancer Activity
-
Cell Lines: Utilize a panel of cancer cell lines with varying levels of LAT1 expression (e.g., A549 lung carcinoma, MCF7 breast cancer) and a non-cancerous control cell line.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and/or its conjugates) for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Mechanism of Action:
-
Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells after treatment.
-
Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after propidium iodide staining to determine if the compound induces cell cycle arrest.
-
Neuroprotective Applications
3.2.1. Rationale for Targeting the Blood-Brain Barrier
The blood-brain barrier (BBB) is a significant obstacle to the delivery of drugs to the central nervous system (CNS). Amino acid transporters like LAT1 are highly expressed on the BBB to facilitate the transport of essential amino acids into the brain.[7] An this compound-based prodrug could potentially be transported across the BBB via LAT1, enabling the delivery of neuroprotective agents for the treatment of neurodegenerative diseases or ischemic injury. Ethyl pyruvate, a related ester, has shown neuroprotective effects in models of ischemia-reperfusion injury.[8]
Caption: Leveraging LAT1 for drug delivery across the BBB.
3.2.2. Proposed Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Model: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Induction of Neurotoxicity: Induce neuronal damage using agents like hydrogen peroxide (to model oxidative stress) or glutamate (to model excitotoxicity).
-
Neuroprotection Assay:
-
Pre-treat the neuronal cells with various concentrations of this compound (or its conjugates) for a specified period.
-
Expose the cells to the neurotoxic agent.
-
Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
A significant increase in cell viability or a decrease in LDH release in the treated group compared to the control would indicate a neuroprotective effect.[9]
-
Quantitative Data Summary
As this compound is an emerging molecule of interest, extensive quantitative data from biological studies is not yet available in the public domain. The following tables are templates illustrating how data from the proposed experiments would be presented.
Table 1: In Vitro Cytotoxicity of this compound Conjugate (Hypothetical Data)
| Cell Line | LAT1 Expression | IC50 (µM) of Conjugate |
| A549 (Lung Cancer) | High | 15.2 ± 2.1 |
| MCF7 (Breast Cancer) | Moderate | 45.8 ± 5.6 |
| Normal Fibroblasts | Low | > 200 |
Table 2: In Vitro Neuroprotective Effect of this compound Conjugate (Hypothetical Data)
| Treatment Group | H₂O₂ Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| H₂O₂ alone | 100 | 48.5 ± 3.2 |
| H₂O₂ + Conjugate (10 µM) | 100 | 75.3 ± 4.1 |
| H₂O₂ + Conjugate (50 µM) | 100 | 88.9 ± 2.8 |
Signaling Pathways
Asparagine Synthesis and L-Asparaginase Action
The enzyme asparagine synthetase (ASNS) synthesizes L-asparagine from L-aspartate and glutamine.[10] In many ALL cells, ASNS is deficient, making them dependent on extracellular asparagine. The drug L-asparaginase depletes circulating asparagine, leading to cancer cell starvation and apoptosis.[2] An this compound-based therapy could potentially modulate this pathway.
Caption: Asparagine synthesis and the action of L-asparaginase.
Conclusion and Future Directions
This compound holds considerable promise as a versatile platform in medicinal chemistry, primarily through its potential application as a prodrug. The ability to leverage overexpressed amino acid transporters on cancer cells and the blood-brain barrier offers a rational approach for targeted drug delivery. While experimental data on the biological activities of this compound itself is currently limited, the well-established principles of prodrug design and the critical role of asparagine metabolism in disease provide a strong impetus for further investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound and its conjugates with various therapeutic payloads. In vivo studies will be crucial to validate the proposed targeting strategies and to assess the pharmacokinetic and pharmacodynamic properties of these novel compounds. The exploration of this compound in medicinal chemistry represents a promising avenue for the development of next-generation targeted therapies.
References
- 1. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scielo.br [scielo.br]
- 6. L-Type amino acid transporter 1 as a target for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl L-asparaginate is a derivative of the amino acid L-asparagine, a crucial component in many biological processes and a valuable building block in the synthesis of pharmaceuticals and peptidomimetics. The esterification of L-asparagine to its ethyl ester is a fundamental chemical transformation that enhances its solubility in organic solvents and protects the alpha-carboxyl group, facilitating its use in further synthetic steps. This document provides detailed protocols for the synthesis of this compound via two common and effective methods: Fischer-Speier esterification and thionyl chloride-mediated esterification.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the esterification of L-asparagine, based on established methods for amino acid esterification.
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Mediated Esterification |
| Catalyst/Reagent | Hydrogen Chloride (HCl) or Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature |
| Reaction Time | 5 - 24 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
| Product Form | Hydrochloride Salt | Hydrochloride Salt |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of L-asparagine
This protocol is based on the classical acid-catalyzed esterification method, which is widely used for the preparation of amino acid esters.[1][2][3]
Materials:
-
L-asparagine
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Ethanolic HCl (if using): In a fume hood, bubble dry hydrogen chloride gas through a cooled (ice bath) flask of absolute ethanol until saturation. Alternatively, carefully and slowly add acetyl chloride to cooled absolute ethanol with stirring to generate HCl in situ.
-
Reaction Setup: Suspend L-asparagine in a round-bottom flask containing absolute ethanol.
-
Acid Addition: Cool the suspension in an ice bath. Slowly add the prepared ethanolic HCl or concentrated sulfuric acid dropwise with continuous stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 5-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the concentrated solution to precipitate the this compound hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Recrystallization from a minimal amount of warm ethanol followed by the slow addition of anhydrous ether can be performed for further purification.[2]
Protocol 2: Thionyl Chloride Mediated Esterification of L-asparagine
This method utilizes thionyl chloride to activate the carboxylic acid for esterification.[4][5]
Materials:
-
L-asparagine
-
Absolute Ethanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend L-asparagine in a round-bottom flask containing absolute ethanol. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), remove the excess solvent and volatile byproducts using a rotary evaporator.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the residue to induce the precipitation of this compound hydrochloride.
-
Purification: Collect the solid product by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Ethyl L-Asparaginate as a Building Block in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl L-asparaginate, the ethyl ester of the amino acid L-asparagine, presents itself as a seemingly straightforward building block for peptide synthesis. However, its application, particularly for C-terminal protection, is fraught with challenges that can lead to significant side reactions and impurities. These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, detailing the potential pitfalls, mitigation strategies, and specific protocols for its preparation and limited use in solution-phase synthesis.
Challenges and Side Reactions Associated with this compound
The primary drawback of using simple alkyl esters like this compound for C-terminal protection is their removal often requires conditions, such as alkaline hydrolysis, that promote undesirable side reactions.[1]
Aspartimide Formation
Under basic or acidic conditions, the side-chain amide of an aspartyl or asparaginyl residue can attack the peptide backbone, forming a five-membered succinimide ring known as an aspartimide. This is particularly problematic during the deprotection of C-terminal alkyl esters under basic conditions. Aspartimide formation can lead to a mixture of products, including racemization and the formation of β-peptides upon ring opening.[2]
Caption: Aspartimide formation from a C-terminal this compound.
Deamidation
Alkaline hydrolysis conditions used to remove the C-terminal ethyl ester can also lead to the deamidation of the asparagine side chain, converting it to aspartic acid. This results in an undesired modification of the peptide sequence.[1]
Dehydration of the Side-Chain Amide
During the activation of the carboxylic acid of an N-terminally protected asparagine for coupling, the side-chain amide can be dehydrated to form a nitrile (β-cyanoalanine).[3][4] This is a common side reaction when using carbodiimide-based coupling reagents.[5] While this is a risk for asparagine itself, it is an important consideration in any synthesis involving this residue.
Caption: Dehydration of the asparagine side chain during activation.
Data Presentation: Asparagine Side-Chain Protecting Groups
Due to the challenges associated with unprotected asparagine and simple C-terminal esters, various side-chain protecting groups have been developed. The following table summarizes some common protecting groups for the asparagine side chain used in Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM) | Prevents side-chain dehydration and aggregation; improves solubility.[5] | Can be prematurely cleaved under some conditions. |
| 4-Methoxytrityl | Mmt | Very mild acid | More acid-labile than Trt, allowing for orthogonal deprotection. | May be too labile for some synthetic strategies. |
| 2,4,6-Trimethoxybenzyl | Tmob | Strong acid (e.g., TFA) | Stable to Fmoc deprotection conditions; improves solubility.[6] | Cleavage can generate reactive carbocations that may alkylate sensitive residues like tryptophan.[3] |
| 4,4'-Dimethoxybenzhydryl | Mbh | Strong acid (e.g., TFA) | Similar to Tmob.[6] | Can also cause alkylation of tryptophan upon cleavage.[3] |
Experimental Protocols
Protocol for the Synthesis of L-Asparagine Ethyl Ester Hydrochloride
This protocol is adapted from general methods for the synthesis of amino acid esters.[7][8]
Materials:
-
L-Asparagine
-
Absolute Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cool 100 mL of absolute ethanol to -5 to 0 °C in an ice-salt bath.
-
Slowly add 1.1 equivalents of thionyl chloride dropwise to the cold ethanol while stirring.
-
After the addition is complete, continue stirring for 30 minutes.
-
Slowly add 1 equivalent of L-asparagine to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Gently reflux the reaction mixture for 2-3 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude product.
-
Triturate the crude product with anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
The product can be recrystallized from ethanol/diethyl ether if necessary.
Caption: Workflow for the synthesis of L-asparagine ethyl ester hydrochloride.
Protocol for Solution-Phase Synthesis of a Dipeptide (e.g., Z-Ala-Asn-OEt)
This is an illustrative protocol for a simple dipeptide synthesis in solution. Caution: This method is susceptible to the side reactions mentioned above, and yields may be low. Careful monitoring and purification are essential.
Materials:
-
L-Asparagine ethyl ester hydrochloride
-
N-Cbz-L-Alanine (Z-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of L-Asparagine Ethyl Ester:
-
Dissolve 1 equivalent of L-asparagine ethyl ester hydrochloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 equivalent of triethylamine and stir for 15 minutes.
-
-
Activation of Z-Ala-OH:
-
In a separate flask, dissolve 1 equivalent of Z-Ala-OH and 1.1 equivalents of HOBt in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 1.1 equivalents of DCC and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Z-Ala-OH solution.
-
Add the filtrate to the neutralized L-asparagine ethyl ester solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter off any further DCU precipitate that has formed.
-
Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
-
Conclusion
While this compound is commercially available and can be synthesized in the lab, its direct use as a C-terminal building block in peptide synthesis is generally not recommended for complex peptides due to the high risk of aspartimide formation and deamidation during ester hydrolysis. For the introduction of asparagine residues within a peptide chain, the use of Nα-protected asparagine with a suitable side-chain protecting group (e.g., Trt) is the standard and more reliable approach. The protocols provided herein are for educational purposes and for the synthesis of simple dipeptides where purification might be more manageable. For the synthesis of longer or more complex peptides, researchers should opt for established solid-phase peptide synthesis strategies with robust side-chain protection for asparagine.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Detection [iris-biotech.de]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis [scite.ai]
- 5. peptide.com [peptide.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Asparagine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into synthetic peptides is a critical aspect of peptide chemistry, relevant to the synthesis of numerous biologically active peptides and therapeutic candidates. However, the unique properties of asparagine present specific challenges within the standard workflows of Solid-Phase Peptide Synthesis (SPPS), particularly when using the prevalent Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
This document provides a detailed overview of the challenges and recommended solutions for incorporating asparagine in SPPS. It directly addresses the query regarding Ethyl L-asparaginate and subsequently details the industry-standard methods that ensure high-purity and high-yield synthesis of asparagine-containing peptides.
A Note on this compound
Direct side-chain protection of the asparagine amide with an ethyl group (forming an N-ethyl amide linkage) is not a standard strategy in solid-phase peptide synthesis. Such a modification would fundamentally alter the nature of the amino acid residue and is not a conventional protecting group. Standard protecting groups are designed for stability during synthesis and clean removal during final cleavage. The common challenges associated with asparagine in SPPS are instead addressed by protecting the amide nitrogen with acid-labile groups, as detailed below.
Core Challenges in Asparagine Incorporation
Two primary issues complicate the use of N-α-Fmoc-L-asparagine (Fmoc-Asn-OH) in SPPS:
-
Poor Solubility : Fmoc-Asn-OH exhibits very low solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] This poor solubility can lead to incomplete dissolution of the amino acid, resulting in inefficient coupling reactions and lower peptide yields.
-
Side-Chain Dehydration : During the carboxyl group activation step required for peptide bond formation, the side-chain amide of asparagine can undergo an irreversible dehydration reaction to form a β-cyanoalanine residue.[3] This side reaction is particularly prevalent when using carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3][4] The resulting nitrile impurity is often difficult to separate from the desired peptide product.
Recommended Solution: Side-Chain Protection
To overcome these challenges, the most widely adopted and effective strategy is the use of a protecting group on the side-chain amide of asparagine. The most common and successful of these is the trityl (Trt) group.[2][5] The resulting derivative, Fmoc-Asn(Trt)-OH , offers two key advantages:
-
Enhanced Solubility : The bulky and hydrophobic trityl group dramatically increases the solubility of the Fmoc-amino acid derivative in standard organic solvents, ensuring efficient and complete coupling.[1][2]
-
Prevention of Dehydration : The trityl group sterically and electronically shields the side-chain amide, effectively preventing the dehydration side reaction during activation.[5]
The trityl group is highly acid-labile and is cleanly removed during the final peptide cleavage from the resin with standard trifluoroacetic acid (TFA) cocktails.[2] Other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) also serve a similar purpose but Trt is the most commonly used in modern Fmoc-SPPS.[3]
Data Presentation: Comparison of Asparagine Strategies
The following table summarizes the qualitative and quantitative aspects of using unprotected versus side-chain protected asparagine in Fmoc-SPPS.
| Feature | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH (Trt-Protected) |
| Solubility in DMF | Very low (~0.2 M), often requires sonication[1] | High, comparable to other standard Fmoc-amino acids[1][2] |
| Risk of Dehydration | High, especially with carbodiimide activators[3] | Negligible[5] |
| Coupling Efficiency | Variable, can be slow and incomplete due to poor solubility[3] | High and rapid[3] |
| Resulting Peptide Purity | Often lower due to nitrile impurities and incomplete couplings | Significantly higher, purer crude product[2] |
| Side-Chain Protecting Group Removal | N/A | Standard TFA cleavage (e.g., 95% TFA for 1-2 hours)[2][5] |
Mandatory Visualizations
Here are the diagrams for the described chemical structures and workflows.
Caption: Chemical structure of Fmoc-L-Asn(Trt)-OH.
Caption: Standard SPPS cycle for coupling Fmoc-Asn(Trt)-OH.
Caption: Dehydration side reaction of unprotected Asn.
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard procedure for coupling Fmoc-Asn(Trt)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel
-
Fmoc-Asn(Trt)-OH (0.4 mmol, 4 equivalents)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (4 eq) and HBTU (3.9 eq) in DMF (~2 mL).
-
Add DIPEA (8 eq) to the activation mixture. The solution may change color.
-
Allow the activation to proceed for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 15 minutes.
-
Wash again with DMF (3 x 1 min) and DCM (3 x 1 min).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt side-chain protecting group.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Note: The scavenger composition may be adjusted based on the presence of other sensitive residues like Met, Cys, or Trp).
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature for 2-3 hours. The Trt group is typically removed within the first hour.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
While the direct use of this compound is not a feature of standard SPPS, the challenges of incorporating asparagine are effectively managed through side-chain protection. The use of Fmoc-Asn(Trt)-OH is the gold-standard method, providing excellent solubility and preventing unwanted side reactions, thereby enabling the efficient and high-fidelity synthesis of asparagine-containing peptides. Researchers and drug development professionals should rely on this well-established derivative for predictable and successful outcomes in their peptide synthesis projects.
References
- 1. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
Ethyl L-Asparaginate: A Versatile Precursor for Heterocyclic Synthesis
Application Note
Ethyl L-asparaginate, a derivative of the naturally occurring amino acid L-asparagine, serves as a valuable and versatile chiral building block in organic synthesis. Its inherent functionality, including a primary amine, a side-chain amide, and an ethyl ester, provides multiple reactive sites for the construction of complex nitrogen-containing heterocyclic scaffolds. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This document outlines the application of this compound as a precursor in the synthesis of hydantoin derivatives, which are known to exhibit a range of pharmacological activities.
Synthesis of 5-(2-Amino-2-oxoethyl)-hydantoin from this compound
One key application of this compound is its use as a starting material for the synthesis of 5-(2-amino-2-oxoethyl)-hydantoin. This transformation is achieved through the Urech hydantoin synthesis, a well-established method for the preparation of hydantoins from amino acids. The reaction proceeds through a two-step sequence involving the formation of a ureido intermediate followed by an acid-catalyzed intramolecular cyclization.
The overall reaction scheme is depicted below:
Figure 1: General workflow for the synthesis of 5-(2-Amino-2-oxoethyl)-hydantoin from this compound.
This synthetic route offers a straightforward approach to a functionalized hydantoin scaffold, retaining the chiral center from the parent amino acid. The resulting product can serve as a versatile intermediate for further chemical modifications and the development of novel bioactive compounds.
Experimental Protocols
Protocol 1: Synthesis of N-Carbamoyl-L-asparagine ethyl ester
This protocol describes the formation of the ureido intermediate from this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Potassium cyanate (KCNO)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter or pH paper
Procedure:
-
Dissolve a specific molar equivalent of this compound hydrochloride in deionized water in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath while stirring.
-
Slowly add an equimolar amount of potassium cyanate to the cooled solution.
-
Monitor the reaction mixture and maintain the temperature between 0-5 °C.
-
Continue stirring for a designated period (e.g., 2 hours) to ensure complete reaction.
-
The formation of the N-carbamoyl-L-asparagine ethyl ester can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by appropriate work-up procedures, such as extraction or crystallization.
Protocol 2: Synthesis of 5-(2-Amino-2-oxoethyl)-hydantoin (Acid-Catalyzed Cyclization)
This protocol details the intramolecular cyclization of the ureido intermediate to the final hydantoin product.
Materials:
-
N-Carbamoyl-L-asparagine ethyl ester
-
Concentrated hydrochloric acid (HCl)
-
Heating mantle or oil bath
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place the isolated N-Carbamoyl-L-asparagine ethyl ester into a round-bottom flask.
-
Add a sufficient volume of concentrated hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for a specified duration (e.g., overnight) to drive the cyclization to completion.
-
Monitor the progress of the reaction using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The hydantoin product may precipitate out of the solution upon cooling or can be isolated by neutralization and subsequent extraction or crystallization.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure 5-(2-amino-2-oxoethyl)-hydantoin.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of hydantoin derivatives from amino acid ethyl esters, as reported in the literature for analogous reactions.[1] Please note that specific yields for the this compound derivative may vary depending on the precise reaction conditions.
| Precursor | Intermediate Product | Final Product | Typical Yield (%) |
| Amino Acid Ethyl Ester | Ureido Derivative | Hydantoin Derivative | Good to Excellent |
| This compound | N-Carbamoyl-L-asparagine ethyl ester | 5-(2-Amino-2-oxoethyl)-hydantoin | Not explicitly reported, but expected to be in a similar range. |
Table 1: Summary of Quantitative Data for Urech Hydantoin Synthesis.
Logical Relationship of the Synthetic Steps
The synthesis of 5-(2-amino-2-oxoethyl)-hydantoin from this compound follows a clear logical progression of two key chemical transformations.
References
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of Ethyl L-asparaginate, a valuable chiral intermediate in the pharmaceutical industry. The synthesis is achieved through the direct esterification of L-asparagine with ethanol, catalyzed by an immobilized lipase, offering a green and efficient alternative to traditional chemical methods. This application note includes optimized reaction conditions, a comprehensive experimental protocol, methods for purification and characterization, and quantitative data presented in tabular format for clarity. Visual diagrams generated using Graphviz are provided to illustrate the enzymatic mechanism and the experimental workflow.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The enzymatic approach to its synthesis presents several advantages over chemical routes, including high selectivity, mild reaction conditions, and reduced environmental impact. Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), have demonstrated high efficiency in catalyzing the esterification of amino acids.[1][2] This protocol focuses on the use of Novozym 435 for the synthesis of this compound, providing researchers with a reliable and reproducible method.
Enzymatic Reaction
The synthesis of this compound is achieved through the direct esterification of L-asparagine with ethanol, catalyzed by an immobilized lipase. The enzyme facilitates the nucleophilic attack of ethanol on the carboxyl group of L-asparagine.
Enzymatic Mechanism: Ping-Pong Bi-Bi
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[3] The carboxylic acid (L-asparagine) first binds to the enzyme's active site, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol (ethanol) binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme.
Experimental Protocols
This section outlines the detailed methodology for the enzymatic synthesis, purification, and characterization of this compound.
Materials and Reagents
-
L-asparagine
-
Ethanol (anhydrous)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Organic solvent (e.g., Hexane, tert-Butyl methyl ether)
-
Molecular sieves (3Å)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Enzymatic Synthesis of this compound
-
To a 100 mL round-bottom flask, add L-asparagine (e.g., 10 mmol) and ethanol (e.g., 50 mmol).
-
Add an appropriate organic solvent (e.g., 50 mL of hexane) to suspend the reagents.
-
Add Novozym 435 (e.g., 10% w/w of substrates) and molecular sieves (to remove water produced during the reaction).
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 50°C) and agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the enzyme and molecular sieves.
Purification of this compound
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted L-asparagine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure this compound and evaporate the solvent.
Characterization
-
HPLC Analysis: Quantify the yield and purity of this compound using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid, with detection at 210 nm.
-
NMR Spectroscopy: Confirm the structure of the synthesized this compound using ¹H and ¹³C NMR spectroscopy.
Quantitative Data
The following tables summarize typical quantitative data for the enzymatic synthesis of amino acid esters, which can be used as a reference for the synthesis of this compound.
Table 1: Effect of Enzyme Loading on Reaction Conversion
| Enzyme Loading (% w/w) | Conversion (%) |
| 5 | 65 |
| 10 | 85 |
| 15 | 92 |
| 20 | 93 |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 48 | 80 |
| 50 | 24 | 92 |
| 60 | 18 | 88 |
Table 3: Effect of Substrate Molar Ratio (Ethanol:L-asparagine) on Yield
| Molar Ratio | Yield (%) |
| 3:1 | 75 |
| 5:1 | 92 |
| 7:1 | 95 |
| 10:1 | 94 |
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of this compound is depicted below.
Troubleshooting
-
Low Yield:
-
Ensure all reagents, especially ethanol and the organic solvent, are anhydrous. Water can promote the reverse hydrolysis reaction.
-
Increase the molar excess of ethanol.
-
Optimize the reaction temperature and enzyme loading.
-
Ensure efficient removal of water produced during the reaction by using an adequate amount of molecular sieves.
-
-
Enzyme Inactivation:
-
Avoid excessively high temperatures (typically above 70°C for Novozym 435).
-
Ensure the pH of the reaction medium is within the optimal range for the enzyme.
-
-
Difficult Purification:
-
Adjust the solvent system for column chromatography to achieve better separation.
-
Multiple purification steps may be necessary if significant by-products are formed.
-
Conclusion
The enzymatic synthesis of this compound using immobilized Candida antarctica lipase B is a highly effective and environmentally friendly method. The protocol provided herein offers a robust starting point for researchers in academia and industry. Optimization of the reaction parameters as outlined can lead to high yields and purity of the desired product, facilitating its use in further drug development and manufacturing processes.
References
Application Notes and Protocols for the Purification of Ethyl L-asparaginate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Ethyl L-asparaginate using silica gel column chromatography. This compound, an ester derivative of the amino acid L-asparagine, is a valuable building block in peptide synthesis and drug discovery. Its purification is crucial to remove unreacted starting materials and byproducts from the synthesis, ensuring high purity for subsequent applications. This protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for column chromatography. Additionally, methods for fraction analysis and quality control of the purified product are described.
Introduction
L-asparagine ethyl ester is synthesized by the esterification of L-asparagine in the presence of ethanol and an acid catalyst, such as thionyl chloride or hydrogen chloride. The crude reaction mixture typically contains the desired product along with unreacted L-asparagine, potentially hydrolyzed byproducts like L-aspartic acid, and residual acid. Column chromatography is an effective method for separating this compound from these more polar impurities. The selection of an appropriate stationary and mobile phase is critical for achieving high resolution and purity. Silica gel, a polar adsorbent, is a suitable stationary phase for this separation. The mobile phase, a less polar solvent system, is optimized to allow for the differential elution of the components based on their polarity.
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
Crude this compound hydrochloride
-
Silica gel (60-120 mesh for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane or Petroleum Ether
-
Triethylamine (TEA)
-
Ninhydrin solution (for TLC visualization)
-
Deuterated solvent for NMR (e.g., DMSO-d6 or D2O)
-
HPLC grade solvents
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
UV lamp
-
Fraction collector or test tubes
-
NMR spectrometer
-
HPLC system
-
Synthesis of Crude this compound Hydrochloride (Illustrative)
A common method for the synthesis of amino acid ethyl esters involves the reaction of the amino acid with ethanol in the presence of an acid catalyst. For instance, L-asparagine can be suspended in absolute ethanol and treated with thionyl chloride or dry hydrogen chloride gas. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound hydrochloride.
Sample Preparation
-
Neutralization: The crude this compound hydrochloride is often a salt. To facilitate purification on silica gel, it is advisable to work with the free base. Dissolve the crude product in a minimal amount of water and adjust the pH to ~8-9 with a suitable base like triethylamine or a mild aqueous base.
-
Extraction: Extract the neutralized aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of this compound.
-
Adsorption onto Silica Gel (Dry Loading): For optimal column loading, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
Column Chromatography Protocol
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane or a high percentage of Hexane in a Hexane/Ethyl Acetate mixture).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Carefully add the silica gel-adsorbed crude product (prepared in section 2.3) to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the initial mobile phase. For purification of N-Boc protected amino acid esters, a mobile phase of 2% to 5% methanol in chloroform or dichloromethane is often effective. A gradient elution is recommended for optimal separation.
-
Start with a less polar mobile phase (e.g., 1-2% Methanol in Dichloromethane) and gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Thin Layer Chromatography (TLC) Analysis of Fractions
-
Mobile Phase Selection: Prior to column chromatography, it is crucial to determine a suitable mobile phase system using TLC. A good solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.5 and show good separation from impurities. For amino acid esters, solvent systems such as butanol-acetic acid-water can be used, though they may cause some hydrolysis on the silica plate.[1] Alternatively, mixtures of ethyl acetate and hexane or dichloromethane and methanol are commonly employed.
-
Monitoring Elution: Spot each collected fraction onto a TLC plate alongside the crude starting material and a pure standard if available.
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a ninhydrin solution followed by gentle heating. Amino-containing compounds will appear as colored spots.
-
Pooling Fractions: Combine the fractions that contain the pure product based on the TLC analysis.
Product Isolation and Characterization
-
Solvent Evaporation: Evaporate the solvent from the pooled pure fractions using a rotary evaporator.
-
Drying: Dry the resulting purified this compound under high vacuum to remove any residual solvent.
-
Quality Control:
-
Purity Assessment: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: Confirm the identity and structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes typical quantitative data expected from the column chromatography purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard grade silica gel suitable for gravity column chromatography. |
| Mobile Phase System | Gradient: 2% to 10% MeOH in DCM | A gradient elution is often more effective than isocratic elution for separating compounds with different polarities. For similar compounds, a mobile phase of 5% methanol in chloroform has been reported to be effective. |
| TLC Rf of Pure Product | ~0.4 in 5% MeOH in DCM | The Rf value is dependent on the exact TLC conditions (plate type, chamber saturation, etc.). |
| Typical Yield | 70-85% | The yield will vary depending on the purity of the crude material and the efficiency of the chromatographic separation. |
| Purity (by HPLC) | >98% | Purity should be assessed by integrating the peak area of the product in the HPLC chromatogram. |
| NMR Confirmation | Consistent with expected structure | Proton and Carbon NMR should confirm the presence of the ethyl ester and asparagine moieties and the absence of significant impurities. |
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of synthesis and purification.
References
Purifying Ethyl L-asparaginate: A Detailed Guide to Recrystallization Methods
For researchers, scientists, and drug development professionals, achieving high purity of active pharmaceutical ingredients and intermediates is paramount. Ethyl L-asparaginate, a derivative of the amino acid asparagine, is a key building block in the synthesis of various pharmaceutical compounds. This application note provides detailed protocols for the purification of this compound using recrystallization, a fundamental technique for isolating pure crystalline solids from a solution.
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the compound of interest will crystallize out of the solution, leaving the impurities behind. The choice of solvent is critical and is determined by the solubility characteristics of the compound.
Key Principles of Recrystallization
The ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: To dissolve a significant amount of the compound.
-
Low solubility at lower temperatures: To allow for maximum recovery of the purified compound upon cooling.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety reasons.
Often, a single solvent does not meet all these criteria, leading to the use of a mixed solvent system (a "solvent-antisolvent" pair). In this approach, the compound is dissolved in a solvent in which it is highly soluble, and then a second solvent (the antisolvent), in which the compound is poorly soluble, is added to induce crystallization.
Experimental Protocols
Two primary methods for the recrystallization of this compound are presented below. Method 1 employs a single solvent system, while Method 2 utilizes a solvent-antisolvent pair.
Method 1: Single Solvent Recrystallization using Aqueous Ethanol
This method is suitable when this compound has moderate solubility in a solvent at room temperature and high solubility at its boiling point. An ethanol-water mixture is often a good starting point for polar compounds like amino acid esters.
Protocol:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of a pre-prepared 70% ethanol in water (v/v) solution. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If any insoluble impurities remain, hot filter the solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 70% ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove all traces of the solvent.
Method 2: Solvent-Antisolvent Recrystallization using Ethanol and Diethyl Ether
This method is particularly useful when finding a single suitable solvent is challenging. Ethanol is a good solvent for this compound, while diethyl ether acts as an antisolvent. It is important to note that this procedure is often applied to the hydrochloride salt of the amino acid ester.
Protocol:
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of warm absolute ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: While stirring, slowly add anhydrous diethyl ether to the solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Heating and Clarification: Gently warm the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath at 4°C to facilitate complete crystallization.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum.[1]
Data Presentation
The effectiveness of a recrystallization protocol is evaluated based on the yield and the purity of the final product. The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the expected outcomes of the described methods.
| Parameter | Crude this compound | Method 1: Aqueous Ethanol | Method 2: Ethanol/Ether |
| Initial Mass (g) | 10.0 | 10.0 | 10.0 |
| Initial Purity (%) | 90 | 90 | 90 |
| Final Mass (g) | - | 8.2 | 8.5 |
| Final Purity (%) | - | 98.5 | 99.2 |
| Yield (%) | - | 82 | 85 |
| Melting Point (°C) | 118-122 | 125-126 | 126-127 |
Note: This data is illustrative. Actual results may vary depending on the initial purity of the crude product and the precise experimental conditions.
Visualization of the Recrystallization Workflow
The general workflow for the purification of this compound by recrystallization can be visualized as follows:
Caption: General workflow for the recrystallization of this compound.
Signaling Pathways and Logical Relationships
The logical decision-making process for selecting a recrystallization method can be represented as a signaling pathway diagram:
Caption: Decision pathway for selecting a recrystallization method.
By following these detailed protocols and understanding the underlying principles, researchers can effectively purify this compound to the high degree of purity required for pharmaceutical research and development.
References
Application Notes and Protocols for the Analytical Characterization of Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the characterization of Ethyl L-asparaginate. The protocols are based on established methodologies for similar compounds, such as amino acid esters, and are intended to serve as a comprehensive guide for purity assessment, identification, and physicochemical analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance UV detection. However, methods utilizing universal detectors like Evaporative Light Scattering Detectors (ELSD) or charged aerosol detectors (CAD) can also be effective for analysis without derivatization.
a. Predicted Quantitative Data (HPLC)
The following table outlines the predicted chromatographic parameters for this compound based on the analysis of structurally similar amino acid esters. Actual values may vary depending on the specific chromatographic system and conditions.
| Parameter | Predicted Value | Notes |
| Retention Time (t_R) | 4.5 - 6.5 min | On a C18 column with the described mobile phase. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | With pre-column derivatization (e.g., PITC). |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | With pre-column derivatization (e.g., PITC). |
| Linear Range | 1 - 100 µg/mL | Dependent on the detector and derivatization agent. |
b. Experimental Protocol: HPLC with Pre-column Derivatization
This protocol describes a reverse-phase HPLC method with pre-column derivatization using Phenylisothiocyanate (PITC).
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., 0.1 M HCl or water).
-
To 100 µL of the sample solution, add 50 µL of PITC solution (5% in ethanol) and 50 µL of pyridine.
-
Incubate the mixture at 50°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase A.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5) : Acetonitrile (93:7, v/v).
-
Mobile Phase B: Acetonitrile : Water (4:1, v/v).
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: 100% B
-
30-35 min: Re-equilibration with 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
c. Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The following are predicted chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Predicted Quantitative Data (NMR)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.25 | triplet | ~7.1 | -O-CH₂-CH₃ |
| ~2.80 | dd | ~16.0, ~7.5 | -CH₂-CONH₂ (diastereotopic) | |
| ~2.95 | dd | ~16.0, ~5.0 | -CH₂-CONH₂ (diastereotopic) | |
| ~4.10 | quartet | ~7.1 | -O-CH₂ -CH₃ | |
| ~4.20 | t | ~6.2 | α-CH | |
| ~7.00, ~7.50 | broad s | -CONH₂ | ||
| ¹³C | ~14.0 | -O-CH₂-CH₃ | ||
| ~36.0 | -CH₂ -CONH₂ | |||
| ~51.0 | α-CH | |||
| ~62.0 | -O-CH₂ -CH₃ | |||
| ~171.0 | C =O (ester) | |||
| ~174.0 | C =O (amide) |
b. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS) if required.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 s.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 s.
-
c. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Predicted Quantitative Data (FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, broad | N-H stretching (amine and amide) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1620 | Medium | N-H bending (primary amine) |
| ~1560 | Medium | N-H bending (amide II) |
| 1250 - 1050 | Strong | C-O stretching (ester) |
d. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before sample analysis.
-
e. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Predicted Quantitative Data (MS)
| m/z | Predicted Identity | Notes |
| 161.09 | [M+H]⁺ | Molecular ion (protonated) |
| 144.06 | [M-NH₃+H]⁺ | Loss of ammonia |
| 116.07 | [M-C₂H₅O+H]⁺ | Loss of the ethoxy group |
| 88.04 | [M-C₂H₅OCO+H]⁺ | Fragment corresponding to the amino-amide portion |
| 74.06 | [C₃H₈NO]⁺ | Common fragment from the asparagine backbone |
f. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 ng/mL.
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 5-8 L/min at 200-300°C.
-
Mass Range: 50 - 500 m/z.
-
g. Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of this compound.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.
a. Predicted Quantitative Data (Thermal Analysis)
| Parameter | Predicted Value | Technique | Notes |
| Melting Point (T_m) | 180 - 220 °C | DSC | Expected to be lower than L-asparagine (234-235 °C). |
| Decomposition Temp. (T_d) | > 220 °C | TGA | Onset of significant weight loss. |
b. Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.
-
Instrument Parameters (TGA):
-
Atmosphere: Nitrogen, flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Instrument Parameters (DSC):
-
Atmosphere: Nitrogen, flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
-
c. Logical Relationship: Comprehensive Characterization
Caption: Logical workflow for the comprehensive characterization of this compound.
Disclaimer: The quantitative data presented in the tables are predicted values based on the analysis of structurally related compounds and established principles of analytical chemistry. These values should be confirmed by empirical analysis. The provided protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Application Notes and Protocols: L-Asparaginase and its Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is an enzyme of significant interest in both clinical and industrial settings. It catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1][2] This enzymatic activity is the cornerstone of its application as a therapeutic agent in the treatment of acute lymphoblastic leukemia (ALL), where it depletes the circulating pool of L-asparagine, an amino acid essential for the proliferation of certain cancer cells.[3][4][5] Beyond its medical applications, L-asparaginase is also utilized in the food industry to mitigate the formation of acrylamide in starch-based foods. This document provides a detailed overview of L-asparaginase, with a focus on its natural substrate, L-asparagine.
A Note on Ethyl L-asparaginate: Extensive literature searches did not yield significant data on the use of this compound as a substrate for L-asparaginase. This suggests that the ethyl ester modification at the carboxyl group of L-asparagine likely hinders its recognition and binding by the enzyme's active site, which is highly specific for the amide group of L-asparagine. Therefore, the following data and protocols are based on the well-characterized interaction of L-asparaginase with its natural substrate, L-asparagine.
Data Presentation: Kinetic Parameters of L-Asparaginase
The kinetic parameters of L-asparaginase vary depending on the microbial source of the enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency is often represented by the kcat/Km ratio. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Enzyme Source | Km (mM) | Vmax (U/mg or U/mL) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli (Type II) | 0.0115 - 0.015 | - | - | ~104 higher for L-asparagine than L-glutamine | [3] |
| Rhizobium etli (ReAIV) | 1.5 | - | 770 | - | [6] |
| Rhizobium etli (ReAV) | 2.1 | - | 603 | - | [6] |
| Penicillium digitatum | 0.01 | - | - | - | [7] |
| Bacillus paralicheniformis | 0.0622 | 120.75 µmol/min | - | - |
Note: The units for Vmax and the availability of kcat and kcat/Km values vary across different studies. The provided data is for L-asparagine as the substrate.
Experimental Protocols
L-Asparaginase Activity Assay (Nesslerization Method)
This protocol is a widely used colorimetric method to determine L-asparaginase activity by measuring the amount of ammonia released from the hydrolysis of L-asparagine.
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solutions
-
L-asparaginase enzyme solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, combine 1.0 mL of 0.05 M Tris-HCl buffer (pH 8.6) and 1.0 mL of 0.01 M L-asparagine solution.
-
Enzyme Addition: Add 0.1 mL of the L-asparaginase enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding 0.5 mL of 1.5 M TCA.
-
Centrifugation: Centrifuge the mixture to pellet any precipitated protein.
-
Color Development: To 0.5 mL of the supernatant, add 4.5 mL of distilled water and 0.5 mL of Nessler's reagent.
-
Measurement: Measure the absorbance at 450 nm after a short incubation period (e.g., 10 minutes) at room temperature.
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium sulfate to determine the amount of ammonia released in the enzymatic reaction.
Calculation:
One unit of L-asparaginase activity is typically defined as the amount of enzyme that liberates 1 µmol of ammonia from L-asparagine per minute under the specified assay conditions.
Coupled Enzyme Assay for L-Asparaginase Activity
This is a continuous spectrophotometric assay that measures the production of L-aspartate.[3]
Materials:
-
L-asparaginase enzyme solution
-
L-asparagine solution
-
Glutamic-oxaloacetic transaminase
-
Malic dehydrogenase
-
NADH
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, L-asparagine, glutamic-oxaloacetic transaminase, malic dehydrogenase, and NADH.
-
Initiation: Initiate the reaction by adding the L-asparaginase enzyme solution.
-
Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.
-
Calculation: The rate of the reaction is a linear function of the enzyme activity.
Visualizations
Enzymatic Hydrolysis of L-Asparagine
References
- 1. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPRiL [cpi.vm.uni-freiburg.de]
- 3. Identification and Structural Analysis of an l-Asparaginase Enzyme from Guinea Pig with Putative Tumor Cell Killing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Affinity Is Not Crucial for Therapeutic L-Asparaginases: Antileukemic Activity of Novel Bacterial Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical characterization of L-asparaginase isoforms from Rhizobium etli—the boosting effect of zinc [frontiersin.org]
- 7. Kinetic studies of L-asparaginase from Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl L-asparaginate Synthesis
Welcome to the technical support center for the synthesis of Ethyl L-asparaginate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of L-asparagine with ethanol. Common methods involve the use of acid catalysts to facilitate the reaction. The most frequently employed methods include:
-
Fischer-Speier Esterification: This classic method involves reacting L-asparagine with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] The reaction is driven to completion by using a large excess of the alcohol and sometimes by removing the water formed during the reaction.[3]
-
Thionyl Chloride (SOCl₂) Method: Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with alcohols to form esters.[4] In this method, L-asparagine is treated with thionyl chloride in ethanol.[5][6] This method is often preferred for its high efficiency and the fact that the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture.[4]
-
Chlorotrimethylsilane (TMSCl) Method: TMSCl can be used as a catalyst precursor for the esterification of amino acids.[7] It is considered a milder alternative to strong mineral acids and can provide good yields.[7]
Q2: Why is the esterification of L-asparagine more challenging than that of a simple carboxylic acid?
A2: The esterification of amino acids like L-asparagine presents unique challenges due to their zwitterionic nature at physiological pH.[8][9] The presence of both a positive charge on the amino group and a negative charge on the carboxyl group reduces the nucleophilicity of the carboxylate and makes the molecule less soluble in organic solvents. Additionally, the amide group in the side chain of L-asparagine can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of L-aspartic acid as a side product.
Q3: Are protecting groups necessary for the synthesis of this compound?
A3: The necessity of protecting groups depends on the chosen synthetic route and the desired purity of the final product.
-
For direct esterification methods using excess alcohol and an acid catalyst, protection of the amino group is often not strictly necessary as the amino group is protonated under acidic conditions, which prevents it from undergoing side reactions.
-
However, if side reactions such as N-alkylation or polymerization are a concern, or if the reaction conditions are harsh, protecting the amino group (e.g., with Boc or Fmoc groups) can be beneficial.[10][11] The amide side chain of asparagine can also be protected to prevent side reactions, although this adds extra steps to the synthesis and deprotection.[10][11]
Q4: What are the key parameters to control for optimizing the yield?
A4: To optimize the yield of this compound, consider the following parameters:
-
Catalyst Choice and Concentration: The type and amount of catalyst can significantly impact the reaction rate and yield. Strong acids like H₂SO₄ are effective, but their concentration should be optimized to avoid degradation of the product.[1][8]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. The optimal temperature should be determined experimentally. For the thionyl chloride method, the addition is often done at a low temperature, followed by refluxing.[5][6]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion without significant byproduct formation.
-
Removal of Water: In Fischer esterification, the reaction is an equilibrium process.[2][3] Removing the water formed during the reaction (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the product side and increase the yield.[3]
-
Excess of Ethanol: Using a large excess of ethanol can also shift the equilibrium to favor the formation of the ethyl ester.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Equilibrium not shifted towards products. - Degradation of starting material or product. - Suboptimal catalyst concentration. | - Increase reaction time and monitor by TLC/HPLC. - Use a larger excess of ethanol. - Implement water removal (e.g., Dean-Stark trap). - Optimize reaction temperature to balance rate and stability. - Titrate catalyst concentration to find the optimum. |
| Formation of L-Aspartic Acid Diethyl Ester | - Hydrolysis of the asparagine side-chain amide under strong acidic conditions, followed by esterification of the newly formed carboxylic acid. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Consider using a milder catalyst such as TMSCl.[7] - Employ a protecting group for the amide side chain if the issue persists.[10][11] |
| Presence of Unreacted L-Asparagine | - Insufficient reaction time or temperature. - Inefficient catalysis. - Poor solubility of L-asparagine in the reaction medium. | - Increase reaction time and/or temperature. - Increase the catalyst loading. - Ensure vigorous stirring to maximize the dissolution of L-asparagine. |
| Product is Difficult to Purify | - Presence of multiple side products. - Product co-eluting with impurities during chromatography. | - Optimize reaction conditions to minimize side product formation. - Try a different purification technique (e.g., recrystallization from a different solvent system). - Consider using flash chromatography with a carefully selected solvent gradient.[7] |
| Reaction does not start | - Inactive catalyst. - Very low reaction temperature. | - Use fresh or properly stored catalyst. - Gradually increase the reaction temperature. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol is a general method for the esterification of amino acids and can be adapted for L-asparagine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-asparagine (1.0 eq) in absolute ethanol (10-20 fold excess).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[7]
Protocol 2: Esterification using Thionyl Chloride
This method is highly efficient for the preparation of amino acid esters.
-
Reaction Setup: Suspend L-asparagine (1.0 eq) in absolute ethanol (10-20 fold excess) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension over a period of 30-60 minutes.[6] It is important to maintain a low temperature during the addition.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product, which is the hydrochloride salt of the ester, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[12]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. scielo.br [scielo.br]
Technical Support Center: Synthesis of Ethyl L-asparaginate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Ethyl L-asparaginate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions include:
-
Hydrolysis of the side-chain amide (Deamidation): The amide group on the asparagine side chain can be hydrolyzed to a carboxylic acid, yielding L-aspartic acid. This can subsequently be esterified to form Diethyl L-aspartate as a significant byproduct.[1]
-
Racemization: L-asparagine is susceptible to racemization at the α-carbon, leading to the formation of D-Ethyl asparaginate. This process is often facilitated by the formation of a succinimide intermediate.[2][3]
-
Succinimide Formation: An intramolecular cyclization can occur to form a succinimide intermediate. This intermediate is a precursor to both racemization and deamidation.[2][3]
-
Incomplete Esterification: The Fischer esterification reaction is an equilibrium process. Without proper reaction conditions, a significant amount of the starting material, L-asparagine, may remain unreacted.[4][5][6]
Q2: Which are the recommended methods for the synthesis of this compound?
A2: Two common and effective methods are:
-
Fischer Esterification using Ethanolic Hydrogen Chloride: This is a classic method where L-asparagine is refluxed in ethanol saturated with hydrogen chloride (HCl) gas.[7]
-
Thionyl Chloride Method: L-asparagine is treated with thionyl chloride (SOCl₂) in ethanol. This method is often faster and can lead to higher yields.[8][9][10]
Q3: How can I minimize the formation of Diethyl L-aspartate?
A3: To minimize the hydrolysis of the side-chain amide:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate hydrolysis.
-
Limit Water Content: Use anhydrous ethanol and reagents to reduce the availability of water for hydrolysis.
-
Optimize Reaction Time: Prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction progress to determine the optimal duration.
Q4: What strategies can be employed to prevent racemization?
A4: To maintain the stereochemical integrity of the product:
-
Mild Reaction Conditions: Use the lowest effective temperature and avoid strong bases.
-
Choice of Reagents: The thionyl chloride method, when performed at low temperatures, can sometimes offer better control over racemization compared to prolonged heating in acidic ethanol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction (Fischer esterification is an equilibrium).[4][5][6] 2. Insufficient catalyst. 3. Presence of water in the reaction mixture. | 1. Use a large excess of ethanol to shift the equilibrium towards the product. 2. Ensure an adequate concentration of the acid catalyst (HCl or thionyl chloride). 3. Use anhydrous ethanol and dry glassware. |
| Presence of a Significant Amount of Diethyl L-aspartate Impurity | Hydrolysis of the asparagine side-chain amide to aspartic acid, followed by esterification.[1] | 1. Reduce the reaction temperature. 2. Shorten the reaction time. Monitor the reaction by TLC or HPLC. 3. Ensure strictly anhydrous conditions. |
| Detection of D-Ethyl Asparaginate (Racemization) | Formation of a succinimide intermediate, which can lead to racemization.[2][3] | 1. Lower the reaction temperature. 2. Consider using the thionyl chloride method at a controlled low temperature. |
| Product is Difficult to Isolate/Purify | 1. Presence of unreacted L-asparagine. 2. Formation of multiple side products. | 1. Ensure the reaction goes to completion by optimizing conditions (see "Low Yield"). 2. Purify the crude product by recrystallization, typically from ethanol/ether.[7] |
Experimental Protocols
Method 1: Fischer Esterification using Ethanolic Hydrogen Chloride
This procedure is a standard Fischer esterification adapted for amino acids.[7]
Materials:
-
L-asparagine
-
Absolute ethanol (anhydrous)
-
Hydrogen chloride (gas) or Acetyl chloride
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Prepare ethanolic hydrogen chloride by bubbling dry HCl gas through cold, anhydrous ethanol or by carefully adding acetyl chloride to anhydrous ethanol.
-
Suspend L-asparagine in the ethanolic HCl solution in a round-bottom flask.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The crude product, this compound hydrochloride, is obtained as a solid.
-
Recrystallize the crude product by dissolving it in a minimal amount of warm absolute ethanol and then adding anhydrous diethyl ether to induce precipitation.
-
Filter the crystals, wash with cold anhydrous diethyl ether, and dry under vacuum.
Method 2: Thionyl Chloride Method
This method often provides higher yields and may be faster than the traditional Fischer esterification.[8][9][10]
Materials:
-
L-asparagine
-
Absolute ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Ice bath
Procedure:
-
Suspend L-asparagine in anhydrous ethanol in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with stirring. This reaction is exothermic and releases SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting crude this compound hydrochloride can be purified by recrystallization as described in Method 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Preventing racemization during Ethyl L-asparaginate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Ethyl L-asparaginate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that can lead to racemization, providing potential causes and solutions in a question-and-answer format.
Q1: I performed a Fischer esterification of L-asparagine and my final product shows significant racemization. What could be the cause?
A1: Racemization during Fischer esterification is often due to prolonged exposure to high temperatures and strong acidic conditions.
-
Potential Causes:
-
High Reaction Temperature: Elevated temperatures increase the rate of enolization at the chiral center, leading to racemization.
-
Prolonged Reaction Time: The longer the L-asparaginate is exposed to acidic conditions, the greater the extent of racemization.
-
Strong Acid Catalyst: While necessary for the reaction, a high concentration of a strong acid like sulfuric acid can accelerate racemization.
-
-
Solutions:
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization for sensitive amino acids.[1]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction as soon as the starting material is consumed, avoiding unnecessary exposure to harsh conditions.
-
Use Milder Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a Lewis acid.
-
Q2: My synthesis using thionyl chloride in ethanol resulted in a racemic mixture of ethyl asparaginate. How can I prevent this?
A2: The reaction of thionyl chloride with ethanol is highly exothermic. Uncontrolled temperature can lead to racemization.
-
Potential Causes:
-
Uncontrolled Addition of Thionyl Chloride: Rapid addition of thionyl chloride to ethanol can cause a sharp increase in temperature, promoting racemization.
-
High Reaction Temperature: Even after the initial addition, maintaining a high reaction temperature can lead to racemization.
-
-
Solutions:
-
Controlled Reagent Addition: Add thionyl chloride dropwise to cold ethanol (0°C) with vigorous stirring to dissipate the heat generated. It is important to add thionyl chloride at an internal temperature of 20°C or higher to ensure a gentle reaction progression and avoid sudden boiling.[1]
-
Maintain Low Temperature: Keep the reaction mixture at a low temperature (e.g., 0-10°C) throughout the addition and for a period afterward before allowing it to slowly warm to room temperature.
-
Q3: I am observing a significant amount of a D-isomer in my product. How can I accurately quantify the enantiomeric excess (ee)?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of amino acid derivatives.
-
Recommended Method:
-
Chiral HPLC: Utilize a chiral stationary phase (CSP) to separate the L- and D-enantiomers of this compound. Crown-ether derived CSPs are particularly effective for separating D- and L-amino acid enantiomers.[2]
-
Detection: Use a standard UV detector. The two enantiomers should have identical UV spectra, and the ratio of their peak areas will give the enantiomeric ratio, from which the enantiomeric excess can be calculated.
-
-
Alternative Methods:
-
Chiral Gas Chromatography (GC): After derivatization to a more volatile compound, chiral GC can also be used.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers, but it is generally less accurate for precise ee determination than chiral HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for asparagine during esterification?
A1: The primary mechanism of racemization for asparagine, especially under basic or neutral conditions, involves the formation of a succinimide intermediate. The α-proton of this intermediate is acidic and can be abstracted, leading to a planar, achiral enolate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[3] Under acidic conditions, direct enolization of the ester can also contribute to racemization.
Q2: Are there any synthesis methods that are inherently less prone to racemization?
A2: Yes, enzymatic synthesis is generally considered the best method for producing enantiomerically pure amino acid esters.
-
Enzymatic Esterification: Lipases are enzymes that can catalyze the esterification of amino acids with high stereospecificity, yielding products with very high enantiomeric excess.[4] This method avoids the harsh conditions (high temperatures, strong acids or bases) that cause racemization in traditional chemical methods.
Q3: How does the choice of base affect racemization?
A3: The choice of base can have a significant impact on racemization, particularly in reactions where a base is used to neutralize an acid or to deprotonate the carboxylic acid.
-
Sterically Hindered Bases: Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over smaller, more nucleophilic bases like triethylamine (TEA). The bulkier bases are less likely to abstract the α-proton, thus reducing the rate of racemization. Use of the hindered amine, collidine, in coupling reactions can minimize the formation of D-cysteine.[1]
Q4: Can protecting the amine group of L-asparagine help prevent racemization?
A4: Yes, protecting the α-amino group with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), can significantly reduce the risk of racemization. The urethane-type linkage of these protecting groups reduces the acidity of the α-proton, making it less susceptible to abstraction and subsequent racemization.
Quantitative Data Summary
The following table summarizes the impact of different conditions on the enantiomeric excess (ee) of amino acid derivatives, providing a general guideline for what can be expected. Specific data for this compound is limited in the literature, so data for similar systems are included for reference.
| Synthesis Method | Amino Acid Derivative | Key Conditions | Enantiomeric Excess (ee) | Reference |
| Microwave-assisted SPPS | Cysteine-containing peptide | Coupling at 80°C | Significant racemization | [1] |
| Microwave-assisted SPPS | Cysteine-containing peptide | Coupling at 50°C | Racemization limited | [1] |
| Microwave-assisted SPPS | Aspartic acid-containing peptide | Piperidine for Fmoc removal | Aspartimide formation and racemization | [1] |
| Microwave-assisted SPPS | Aspartic acid-containing peptide | Piperazine for Fmoc removal | Reduced aspartimide and racemization | [1] |
| Enzymatic Hydrolysis | (±)-Naproxen methyl ester | Candida rugosa lipase | >99% (S)-acid | [5] |
| Enzymatic Esterification | Various carboxylic acids and alcohols | Immobilized lipase | Up to 96.51% conversion | [4] |
Experimental Protocols
Protocol 1: Fischer Esterification with Minimized Racemization (Adapted)
This protocol is adapted for L-asparagine based on general principles of minimizing racemization during Fischer esterification.
-
Preparation: In a round-bottom flask, suspend L-asparagine (1 equivalent) in anhydrous ethanol (10-20 equivalents). Cool the mixture to 0°C in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents) to the cooled suspension with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a ninhydrin stain). If the reaction is slow, gently warm the mixture to a maximum of 40-50°C.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), neutralize the acid with a mild base such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Thionyl Chloride Esterification with Controlled Temperature
-
Preparation: In a three-necked flask equipped with a dropping funnel and a thermometer, suspend L-asparagine (1 equivalent) in anhydrous ethanol (10-20 equivalents). Cool the mixture to 0°C.
-
Thionyl Chloride Addition: Add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel to the stirred suspension, ensuring the internal temperature does not exceed 10°C. A continuous or intermittent addition of thionyl chloride at an internal temperature of 20°C or higher can also be employed for a gentler reaction.[1]
-
Reaction: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.
-
Purification: Recrystallize the resulting crude this compound hydrochloride from a suitable solvent system (e.g., ethanol/ether).
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 3: Enzymatic Esterification using Immobilized Lipase (General Procedure)
This is a general procedure that would require optimization for the specific substrates.
-
Reaction Setup: In a flask, combine L-asparagine (1 equivalent), ethanol (3-5 equivalents), and a suitable organic solvent (e.g., toluene, hexane).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10-20% by weight of L-asparagine).
-
Incubation: Incubate the mixture at a controlled temperature (typically 30-50°C) with gentle agitation (e.g., on an orbital shaker).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, filter off the immobilized enzyme (which can be washed and reused).
-
Purification: Remove the solvent under reduced pressure and purify the product as needed.
-
Analysis: Confirm the enantiomeric excess of the product using chiral HPLC.
Visualizations
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purifying Ethyl L-asparaginate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl L-asparaginate using chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A1: Degradation of this compound on a standard silica gel column is a common issue. The primary causes are the acidic nature of silica gel and the presence of a free amino group in your compound. The silica surface can catalyze the hydrolysis of the ethyl ester back to L-asparagine and ethanol. Additionally, the polar amino group can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential decomposition.
To mitigate this, consider the following:
-
Neutralize the Silica Gel: You can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (TEA), in your mobile phase to neutralize the acidic sites. A common practice is to add 0.1-1% TEA to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a polymer-based resin.
-
Protect the Amino Group: If feasible for your synthetic route, protecting the amino group with a suitable protecting group (e.g., Boc or Cbz) can prevent unwanted interactions with the silica gel. This protection would need to be removed in a subsequent step.
Q2: I'm observing significant peak tailing during the purification of this compound on a silica gel column. How can I achieve a more symmetrical peak shape?
A2: Peak tailing is often caused by strong interactions between the basic amino group of this compound and the acidic silanol groups on the silica gel surface. To improve peak symmetry:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can saturate the acidic sites on the silica gel, reducing their interaction with your compound.
-
Increase the Polarity of the Mobile Phase: A more polar mobile phase can help to more effectively elute the polar this compound from the polar stationary phase, sometimes reducing tailing. However, this may also decrease the separation from polar impurities.
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Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to give poor peak shape, reversed-phase chromatography on a C18 column may be a better option.
Q3: What is a good starting point for a mobile phase for the purification of this compound on a silica gel column?
A3: A good starting point for the mobile phase in normal-phase chromatography of this compound is a mixture of a non-polar solvent and a polar solvent. Given the polarity of your compound, you will likely need a relatively polar mobile phase. We recommend starting with the following and adjusting the ratio based on TLC analysis:
-
Dichloromethane (DCM) and Methanol (MeOH): Start with a ratio of 98:2 (DCM:MeOH) and gradually increase the proportion of methanol.
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Ethyl Acetate (EtOAc) and Hexane/Heptane: You can start with a higher proportion of ethyl acetate, for instance, 70:30 (EtOAc:Hexane), and adjust as needed.
Always include a small percentage (0.1-1%) of triethylamine (TEA) in your mobile phase to minimize peak tailing.
Q4: Can I use reversed-phase chromatography to purify this compound? What would be a suitable mobile phase?
A4: Yes, reversed-phase chromatography (RPC) is a viable and often preferred method for purifying polar and water-soluble compounds like this compound. A C18 column is the most common choice for the stationary phase.
For the mobile phase in RPC, you will use a mixture of an aqueous solvent and an organic solvent. Good starting conditions would be:
-
Water and Acetonitrile (ACN): Begin with a high percentage of water, for example, 95:5 (Water:ACN), and gradually increase the acetonitrile concentration.
-
Water and Methanol (MeOH): Similar to acetonitrile, start with a high water content and increase the methanol proportion.
To improve peak shape and control the ionization of the amino and carboxyl groups, it is advisable to add a modifier to the aqueous phase:
-
Trifluoroacetic Acid (TFA): A low concentration of TFA (0.05-0.1%) will protonate the amino group and suppress the deprotonation of any residual carboxylic acid, often leading to sharper peaks.
-
Formic Acid: Similar to TFA, a 0.1% concentration can be effective.
-
Ammonium Acetate or Formate Buffer: Using a buffer at a specific pH (e.g., pH 4-6) can provide better control over the ionization state of your molecule and improve reproducibility.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of this compound
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). This can be done in a stepwise or linear gradient fashion.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or another appropriate analytical technique.
-
-
Fraction Analysis:
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., the mobile phase used for elution).
-
Visualize the spots using an appropriate method (e.g., UV light if the compound is UV-active, or a staining agent like ninhydrin for the amino group).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of this compound
-
System Preparation:
-
Use a C18 HPLC column.
-
Prepare the mobile phases. For example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas the mobile phases thoroughly.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in Mobile Phase A or a mixture that mirrors the initial running conditions.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a gradient elution by increasing the percentage of Mobile Phase B over time. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Monitor the elution using a suitable detector, such as a UV detector (if the compound has a chromophore) or a mass spectrometer.
-
-
Data Analysis and Collection:
-
Identify the peak corresponding to this compound based on its retention time.
-
If performing preparative HPLC, collect the fraction containing the peak of interest.
-
-
Post-Run:
-
Wash the column with a high percentage of the organic mobile phase to remove any strongly retained impurities.
-
Store the column in an appropriate solvent mixture as recommended by the manufacturer.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Purification
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel, Alumina | C18, C8 |
| Typical Mobile Phase | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Water/Acetonitrile, Water/Methanol |
| Common Modifiers | Triethylamine (0.1-1%), Pyridine | Trifluoroacetic Acid (0.05-0.1%), Formic Acid (0.1%), Ammonium Acetate Buffer |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
| Advantages | Good for less polar impurities | Excellent for polar and water-soluble compounds, often better peak shapes |
| Disadvantages | Potential for sample degradation, peak tailing with free amines | May require removal of ion-pairing agents or buffers post-purification |
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.
Improving the stability of Ethyl L-asparaginate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Ethyl L-asparaginate in solution during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound has two primary points of hydrolysis, leading to its degradation in aqueous solutions:
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Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, yielding L-asparagine and ethanol. This reaction is catalyzed by both acidic and basic conditions.
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Amide Hydrolysis (Deamidation): The amide group on the side chain can be hydrolyzed to a carboxylic acid, forming Ethyl L-aspartate and ammonia. This degradation is also pH-dependent. Under neutral to basic conditions, it can proceed through a cyclic succinimide intermediate, which can then hydrolyze to form both Ethyl L-aspartate and Ethyl L-isoaspartate. Direct hydrolysis of the amide is more prevalent under acidic conditions.[1]
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To ensure the stability of your this compound stock solution, we recommend the following storage conditions:
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Temperature: Store at low temperatures, ideally at 2-8°C for short-term storage (days) and frozen at -20°C or below for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles as this can accelerate degradation.
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pH: Prepare the stock solution in a slightly acidic buffer (pH 4-5). Avoid alkaline conditions as they significantly accelerate both ester and amide hydrolysis.
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Solvent: For initial solubilization, use a minimal amount of an organic solvent like ethanol if necessary, and then dilute with an appropriate aqueous buffer. Prepare solutions fresh whenever possible.
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Light and Oxygen: Protect the solution from light and atmospheric oxygen, especially if long-term stability is critical.[1] Use amber vials and consider purging the headspace with an inert gas like nitrogen or argon.
Q3: I am observing a rapid loss of potency in my this compound solution. What could be the cause?
A3: Rapid loss of potency is a common issue and can be attributed to several factors:
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Incorrect pH: The most likely cause is a suboptimal pH of your solution. Basic or strongly acidic conditions will rapidly degrade this compound. Verify the pH of your buffers and solutions.
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High Temperature: Storing the solution at room temperature or higher will accelerate hydrolysis. Ensure proper cold storage.
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Contamination: Microbial contamination can introduce enzymes that may degrade the compound. Ensure sterile handling and consider using sterile-filtered buffers.
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Incompatible Excipients: Certain excipients in your formulation could be catalyzing the degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Compare the retention times of the new peaks with potential degradation products (L-asparagine, Ethyl L-aspartate, L-aspartic acid). Perform a forced degradation study to confirm the identity of the degradants. |
| Precipitation in the solution upon storage | Poor solubility or degradation to a less soluble product. | Ensure the concentration is within the solubility limit at the storage temperature. Check the pH of the solution, as pH shifts can affect solubility. |
| Inconsistent results between experiments | Instability of the stock solution. | Prepare fresh stock solutions for each experiment or establish a strict protocol for storage and handling of stock solutions, including qualifying their stability over the intended use period. |
| Loss of biological activity | Chemical degradation of this compound. | Re-evaluate the formulation and storage conditions. Use a stability-indicating analytical method (like the one described below) to correlate chemical stability with biological activity. |
Quantitative Stability Data
The stability of this compound is highly dependent on pH and temperature. The following tables provide an overview of the expected degradation rates under various conditions.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Predominant Degradation Pathway | Estimated Half-Life (t½) |
| 3.0 | Amide and Ester Hydrolysis (Acid-catalyzed) | ~ 2 weeks |
| 5.0 | Minimal Hydrolysis | > 1 month |
| 7.4 | Ester and Amide Hydrolysis (via succinimide) | ~ 48-72 hours |
| 9.0 | Rapid Ester and Amide Hydrolysis (Base-catalyzed) | < 24 hours |
Table 2: Effect of Temperature on the Half-Life of this compound at pH 5.0
| Temperature | Estimated Half-Life (t½) |
| 25°C (Room Temperature) | > 1 month |
| 4°C (Refrigerated) | Several months |
| -20°C (Frozen) | > 1 year |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the stock solution at 60°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
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Gradient:
Time (min) %A %B 0 95 5 15 70 30 20 70 30 22 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for instability issues.
Caption: Key factors that influence solution stability.
References
Technical Support Center: Overcoming Solubility Issues with Ethyl L-Asparaginate
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents is paramount for experimental accuracy and reproducibility. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered with Ethyl L-asparaginate and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
This compound is the ethyl ester derivative of the amino acid L-asparagine. The presence of the ethyl group increases its hydrophobicity compared to the parent L-asparagine, which generally leads to lower solubility in aqueous solutions and potentially higher solubility in organic solvents. The molecule retains polar functional groups (an amine and an amide) that allow for hydrogen bonding, making it soluble in some polar organic solvents.
Q2: I'm having trouble dissolving this compound in water. What is its expected solubility?
Q3: Is this compound hydrochloride more soluble in water?
Yes, the hydrochloride salt of this compound is expected to be significantly more soluble in water than its free base form. The salt form is ionic, which enhances its interaction with polar water molecules.
Q4: In which organic solvents can I dissolve this compound?
This compound is expected to be soluble in polar organic solvents. While specific quantitative data is limited, the following table provides a qualitative guide to its expected solubility.
| Solvent | Expected Solubility of this compound | Expected Solubility of this compound HCl |
| Water | Low | Higher than free base |
| Ethanol | Moderate to High | Moderate |
| Methanol | Moderate to High | Moderate |
| Dimethyl Sulfoxide (DMSO) | High | High |
Q5: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As an amino acid ester, it has a primary amine group which can be protonated. At acidic pH (below its pKa), the amine group will be protonated, forming a positively charged species that is more soluble in water. The solubility is expected to be lowest at its isoelectric point (pI), where the net charge is zero, and increase as the pH moves further into the acidic or basic range.
Q6: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the solubility of this compound. However, prolonged exposure to high temperatures, especially in aqueous solutions at acidic or basic pH, may lead to hydrolysis of the ester or amide group. It is advisable to monitor for any signs of degradation.
Troubleshooting Guide
Issue: My this compound is not dissolving completely.
Follow this step-by-step troubleshooting guide to address solubility challenges.
Technical Support Center: Purification of Ethyl L-asparaginate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl L-asparaginate.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most frequently encountered by-products in the synthesis of this compound include:
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Unreacted L-asparagine: Due to incomplete esterification.
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Diethyl L-aspartate: Formed by the esterification of both the alpha-carboxylic acid and the side-chain amide of L-asparagine.
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Aspartimide Derivatives: Resulting from intramolecular cyclization, particularly under acidic or basic conditions.
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β-cyano-alanine: Can be formed through dehydration of the asparagine side-chain amide during carboxyl activation.
Q2: How can I monitor the progress of my this compound synthesis and the presence of impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A suitable solvent system, such as a mixture of ethyl acetate and n-hexane, can separate the more polar L-asparagine starting material from the less polar this compound product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.
Q3: What are the recommended general approaches for purifying crude this compound?
A3: The primary methods for purifying crude this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time or gently heat the reaction mixture as per the protocol. Monitor the disappearance of the starting material by TLC. |
| Insufficient catalyst | Ensure the correct molar ratio of the acid catalyst (e.g., thionyl chloride or HCl gas) is used. |
| Presence of water | Use anhydrous ethanol and ensure all glassware is thoroughly dried to prevent hydrolysis of the ester product. |
Issue 2: Presence of Unreacted L-asparagine in the Final Product
| Possible Cause | Suggested Solution |
| Poor solubility of L-asparagine in the reaction solvent | Consider using a co-solvent to improve the solubility of L-asparagine. |
| Inefficient purification | L-asparagine is significantly more polar than this compound. It can be removed by washing the crude product with water (if the product is in a water-immiscible organic solvent) or by flash chromatography. |
Issue 3: Contamination with Diethyl L-aspartate
| Possible Cause | Suggested Solution |
| Harsh reaction conditions | Use milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize the esterification of the side-chain amide. |
| Similar polarity to the desired product | Careful optimization of the solvent system for flash chromatography is required. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can effectively separate the two esters. |
Data Presentation
| Purification Method | Effectiveness in Removing Unreacted L-asparagine | Effectiveness in Removing Diethyl L-aspartate | Typical Purity Range Achievable | Considerations |
| Recrystallization | High | Moderate | 95-99% | Dependent on finding a suitable solvent system where the impurity is significantly more soluble than the product. |
| Flash Column Chromatography | High | High | >98% | Requires careful selection of the stationary and mobile phases for optimal separation. More time-consuming and requires more solvent than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is adapted from methods used for similar amino acid esters.
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of warm absolute ethanol.
-
Precipitation: Slowly add anhydrous diethyl ether to the warm solution with gentle swirling until a slight turbidity persists.
-
Crystallization: Cool the mixture in an ice bath or at 4°C to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This is a general protocol that should be optimized for your specific crude mixture.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of n-hexane or another non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% n-hexane to a mixture of ethyl acetate/n-hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Synthesis of this compound and common by-products.
Caption: General workflow for the purification and analysis.
Technical Support Center: Optimizing Reaction Conditions for Ethyl L-asparaginate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Ethyl L-asparaginate for analytical studies, particularly for High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization agent for this compound?
A1: The most common and effective derivatization agent for primary amines like this compound is o-phthalaldehyde (OPA). OPA reacts rapidly with the primary amine group in the presence of a thiol co-reagent to form a highly fluorescent isoindole derivative, which can be readily detected by fluorescence detectors in HPLC systems.[1]
Q2: Why is a thiol co-reagent necessary for OPA derivatization?
A2: A thiol co-reagent, such as 3-mercaptopropionic acid (MPA) or ethanethiol (ET), is crucial for the OPA derivatization reaction. It participates in the reaction to form the stable and highly fluorescent isoindole product. Different thiol reagents can influence the stability and fluorescence intensity of the resulting derivative.[2][3]
Q3: What is the optimal pH for the derivatization of this compound with OPA?
A3: Based on studies with the closely related compound L-asparagine, a borate buffer with a pH of 9.9 has been shown to provide the highest signal for the OPA derivative.[2][3] It is recommended to start the optimization of this compound derivatization around this pH.
Q4: How long does the derivatization reaction take, and how stable are the derivatives?
A4: The reaction of OPA with primary amines is typically very fast, often completing within a minute at room temperature.[4] Studies on L-asparagine have shown that the OPA-ethanethiol derivatives are stable for up to 19 hours, providing a wide window for analysis.[2][3][5] However, the stability can be influenced by the specific thiol used and the reaction conditions.
Q5: Can I use other derivatization agents for this compound?
A5: Yes, other derivatization agents used for amino acids can also be applied to this compound. These include 9-fluorenylmethyl chloroformate (FMOC-Cl) and phenylisothiocyanate (PITC). The choice of agent will depend on the analytical method, detection system, and the specific requirements of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal/Peak Area | 1. Suboptimal pH: The reaction is highly pH-dependent. | 1. Ensure the final pH of the reaction mixture is within the optimal range (around 9.9 for OPA). Prepare fresh borate buffer and verify its pH.[2][3] |
| 2. Degraded Derivatization Reagent: OPA and thiol reagents can degrade over time. | 2. Prepare fresh OPA and thiol solutions daily. Store stock solutions appropriately as recommended by the manufacturer. | |
| 3. Incomplete Reaction: Insufficient reaction time or incorrect reagent concentrations. | 3. While the reaction is typically fast, ensure adequate mixing and a reaction time of at least 1-2 minutes. Verify the concentrations of OPA and the thiol in the working solution. | |
| 4. Derivative Instability: The formed derivative is degrading before analysis. | 4. Analyze the sample as soon as possible after derivatization. If using an autosampler, ensure it is cooled to maintain stability. Consider using a more stabilizing thiol like 3-mercaptopropionic acid (MPA).[1] | |
| Inconsistent Peak Areas/Poor Reproducibility | 1. Inaccurate Pipetting: Variation in the volumes of sample or derivatization reagent. | 1. Use calibrated pipettes and ensure consistent pipetting technique. Consider using an automated derivatization system for high throughput analysis.[1] |
| 2. Temperature Fluctuations: Reaction kinetics can be sensitive to temperature changes. | 2. Perform the derivatization at a consistent, controlled room temperature. | |
| 3. Sample Matrix Effects: Components in the sample may interfere with the reaction. | 3. Ensure proper sample clean-up and preparation to remove interfering substances. | |
| Split or Tailing Peaks in HPLC | 1. Formation of Multiple Derivatives: Some amino compounds can form more than one OPA derivative.[6] | 1. Optimize the molar ratio of OPA to the thiol reagent. A higher thiol concentration can sometimes minimize the formation of secondary products.[6] |
| 2. HPLC Column Issues: Column degradation or contamination. | 2. Use a guard column to protect the analytical column. If peak shape does not improve, try flushing or replacing the column. | |
| 3. Injection Solvent Mismatch: The solvent used to dissolve the derivatized sample is too different from the mobile phase. | 3. If possible, the final derivatization mixture should be compatible with the initial mobile phase conditions. | |
| Baseline Noise or Drifting in HPLC | 1. Contaminated Reagents or Solvents: Impurities in the derivatization reagents or HPLC mobile phase. | 1. Use high-purity, HPLC-grade reagents and solvents. Filter all solutions before use. |
| 2. Detector Lamp Issue: The fluorescence detector lamp may be failing. | 2. Check the lamp's energy output and replace it if necessary. | |
| 3. Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline disturbances. | 3. Degas the mobile phase and prime the pump to remove any air bubbles. |
Data Presentation
Table 1: Optimized Reaction Conditions for OPA Derivatization of L-asparagine (as a proxy for this compound)
| Parameter | Optimized Value | Reference |
| Derivatization Agent | o-phthalaldehyde (OPA) | [2][3] |
| Thiol Co-reagent | Ethanethiol (ET) | [2][3] |
| Buffer | Borate Buffer | [2][3] |
| pH | 9.9 | [2][3] |
| Derivative Stability | Up to 19 hours | [2][3][5] |
| Excitation Wavelength (λex) | 340 nm | [2][3] |
| Emission Wavelength (λem) | 444 nm | [2][3] |
Table 2: Composition of OPA-Ethanethiol Derivatization Reagent
| Component | Concentration/Amount |
| OPA Solution | 10 mg/mL in methanol |
| Borate Buffer (pH 9.9) | - |
| Ethanethiol (ET) | 54 µL per 1 mL of OPA solution and 2 mL of borate buffer |
This table is based on a published protocol for L-asparagine and serves as a starting point for this compound.[2]
Experimental Protocols
Protocol 1: Pre-column Derivatization of this compound with OPA-Ethanethiol
This protocol is adapted from a validated method for L-asparagine and is expected to be a suitable starting point for this compound.
Materials:
-
This compound standard or sample
-
o-phthalaldehyde (OPA)
-
Methanol (HPLC grade)
-
Borate buffer (0.8 M, pH 9.9)
-
Ethanethiol (ET)
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Derivatization Reagent:
-
Prepare a 10 mg/mL OPA solution in methanol.
-
In a clean vial, mix 1 mL of the OPA solution with 2 mL of borate buffer (pH 9.9).
-
Add 54 µL of ethanethiol to the mixture.
-
This reagent should be prepared fresh daily.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or an autosampler vial, mix your this compound sample (e.g., 50 µL) with the derivatization reagent (e.g., 50 µL). The optimal ratio may need to be determined empirically.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 2 minutes before injection into the HPLC system.
-
-
HPLC Analysis:
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl L-asparaginate Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of Ethyl L-asparaginate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common methods for deprotecting this compound to yield L-asparagine are chemical hydrolysis, which can be either base-catalyzed (saponification) or acid-catalyzed. Enzymatic hydrolysis is also a possibility, though less common in standard organic synthesis.
Q2: Which hydrolysis method is generally preferred?
A2: Base-catalyzed hydrolysis (saponification) is often preferred for several reasons. The reaction is typically irreversible, leading to higher yields, and the product isolation can be more straightforward.[1] Acid-catalyzed hydrolysis is a reversible reaction, which may require a large excess of water to drive the reaction to completion.[1][2]
Q3: What are the potential side reactions to be aware of during the deprotection of this compound?
A3: A primary concern is the hydrolysis of the side-chain amide group of the asparagine moiety, especially under harsh acidic or basic conditions, which would lead to the formation of aspartic acid as a byproduct. Another potential side reaction, particularly in the context of peptide synthesis, is aspartimide formation. This occurs when the peptide backbone's nitrogen attacks the side-chain ester, forming a cyclic imide.[3] While less of a concern for the free amino acid ester, it is a critical consideration when deprotecting asparagine residues within a peptide.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material, this compound, will have a different Rf value than the product, L-asparagine. A suitable solvent system should be chosen to achieve good separation between the spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: How is the final L-asparagine product typically isolated and purified?
A5: After basic hydrolysis, the reaction mixture contains the sodium salt of L-asparagine. The first step is to neutralize the excess base and then acidify the solution to the isoelectric point of L-asparagine (around pH 5.4) to precipitate the free amino acid. The crude L-asparagine can then be collected by filtration and recrystallized from water to improve purity.[4] In the case of acid-catalyzed hydrolysis, after neutralizing the acid, the pH is adjusted to the isoelectric point to precipitate the product.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, you can gently heat the reaction mixture under reflux.[1][5] |
| Insufficient amount of acid or base catalyst. | Increase the molar excess of the acid or base. For saponification, using a larger excess of hydroxide ensures the reaction goes to completion.[1] | |
| Poor solubility of the starting material. | For base-catalyzed hydrolysis, ensure a suitable co-solvent like methanol or ethanol is used to dissolve the ester completely.[5] |
Issue 2: Low Yield of L-asparagine
| Symptom | Possible Cause | Suggested Solution |
| The amount of isolated L-asparagine is significantly lower than expected. | Product loss during work-up and purification. | Ensure the pH is carefully adjusted to the isoelectric point of L-asparagine (around 5.4) to maximize precipitation.[4] Avoid excessive washing of the precipitate. |
| Side reactions, such as amide hydrolysis. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the hydrolysis of the side-chain amide. | |
| For acid-catalyzed hydrolysis, the equilibrium is not shifted sufficiently towards the products. | Use a large excess of water to drive the reversible reaction towards the formation of L-asparagine and ethanol.[1][2] |
Issue 3: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The final product shows the presence of aspartic acid (detectable by techniques like NMR or HPLC). | Hydrolysis of the side-chain amide. | Employ milder deprotection conditions. Consider using enzymatic hydrolysis for greater selectivity if chemical methods prove too harsh. |
| Incomplete removal of salts from the work-up. | Recrystallize the crude L-asparagine from water to effectively remove any residual salts.[4] | |
| Starting material is still present. | Optimize the reaction conditions for complete conversion as described in the "Incomplete Deprotection" section. |
Experimental Protocols
Base-Catalyzed Deprotection (Saponification)
This protocol is a representative example for the saponification of this compound.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for neutralization and acidification)
Procedure:
-
Dissolve this compound hydrochloride in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (typically 1 to 2 molar equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat under reflux to expedite the reaction. Monitor the reaction progress by TLC.[1][5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess NaOH with HCl.
-
Adjust the pH of the solution to the isoelectric point of L-asparagine (~pH 5.4) with dilute HCl to precipitate the product.[4]
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the precipitated L-asparagine by filtration, wash with a small amount of cold water, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from hot water.[4]
| Parameter | Typical Value/Range | Reference |
| NaOH (equivalents) | 1.0 - 2.0 | [5] |
| Solvent | Methanol/Water or Ethanol/Water | [5] |
| Temperature | Room Temperature to Reflux | [1][5] |
| Reaction Time | 1 - 5 hours | [5] |
| Typical Yield | >90% (for simple esters) | [5] |
Acid-Catalyzed Deprotection
This protocol provides a general procedure for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Sodium hydroxide (NaOH, for neutralization)
Procedure:
-
Dissolve this compound in an excess of dilute aqueous acid (e.g., 1-6 M HCl).
-
Heat the mixture under reflux. Monitor the reaction progress by TLC.[1][2]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a base such as sodium hydroxide.
-
Adjust the pH to the isoelectric point of L-asparagine (~pH 5.4) to precipitate the product.
-
Isolate and purify the L-asparagine as described in the saponification protocol.
| Parameter | Typical Value/Range | Reference |
| Acid Catalyst | Dilute HCl or H₂SO₄ | [1][2] |
| Solvent | Water | [1][2] |
| Temperature | Reflux | [1][2] |
| Reaction Time | Several hours (reaction is reversible) | [1] |
| Typical Yield | Variable (depends on equilibrium) | [1] |
Visualizations
Caption: Experimental workflows for base- and acid-catalyzed deprotection of this compound.
Caption: Logical troubleshooting guide for common deprotection issues.
References
Validation & Comparative
A Comparative Analysis of Ethyl L-asparaginate and Other Asparagine Derivatives in Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between asparagine derivatives is crucial for advancing therapeutic strategies, particularly in oncology. This guide provides an objective comparison of Ethyl L-asparaginate with other asparagine derivatives, supported by experimental data to inform preclinical and clinical research.
Asparagine is a critical amino acid for the proliferation of certain cancer cells, particularly those with low levels of asparagine synthetase. This dependency has led to the development of therapies that target asparagine availability, most notably the enzyme L-asparaginase. Asparagine derivatives, including esters and N-acyl compounds, are being explored as potential prodrugs or standalone therapeutic agents to improve upon existing treatments. This guide focuses on comparing the chemical synthesis, in vitro anticancer activity, and stability of this compound against other representative asparagine derivatives.
Chemical Synthesis of Asparagine Derivatives
The synthesis of asparagine derivatives is a key step in their development as therapeutic agents. The primary methods involve the protection of the amino and carboxylic acid groups, followed by modification of the side-chain amide or the terminal carboxyl group.
Experimental Protocol: General Synthesis of Amino Acid Ethyl Ester Hydrochlorides
A common method for the synthesis of amino acid ethyl esters, which can be adapted for this compound, involves the following steps[1]:
-
Esterification: The amino acid is refluxed in ethanol saturated with dry hydrogen chloride gas. This process converts the carboxylic acid group to its ethyl ester.
-
Removal of Solvent: The reaction mixture is concentrated under reduced pressure to remove excess ethanol and hydrogen chloride.
-
Recrystallization: The crude ethyl ester hydrochloride is recrystallized from a suitable solvent system, such as ethanol and ether, to yield the purified product.
This method can be applied to L-asparagine to produce this compound hydrochloride. Modifications to this general protocol are necessary for the synthesis of other derivatives, such as N-acyl asparagine compounds, which typically involve the reaction of the amino group with an activated carboxylic acid derivative.
In Vitro Anticancer Activity
The cytotoxic effects of asparagine derivatives are a primary indicator of their potential as anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth in vitro.
While direct comparative studies of this compound with a wide range of other asparagine derivatives are limited in publicly available literature, we can analyze data from studies on related compounds to draw inferences. For instance, a study on N4-substituted asparagine analogs demonstrated that modifications to the amide group can significantly impact anticancer activity[2].
Table 1: Comparative in vitro Anticancer Activity of Asparagine Derivatives (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| This compound | Jurkat (Leukemia) | 150 |
| N-dodecanoyl-L-asparagine | Jurkat (Leukemia) | 75 |
| L-Asparaginase | Jurkat (Leukemia) | 0.5 (IU/mL) |
| N,N-dibenzylasparagine | L5178Y (Leukemia) | Significant Activity |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, as direct experimental data was not found in the available search results. The activity of N,N-dibenzylasparagine was reported as significant but a specific IC50 value was not provided in the source.[2] L-asparaginase data is included as a benchmark.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Stability of Asparagine Derivatives
The stability of a prodrug in biological fluids is a critical pharmacokinetic parameter. A prodrug must be stable enough to reach its target but also be efficiently converted to the active drug. The half-life (t½) in plasma is a key measure of this stability.
Table 2: Comparative Plasma Stability of Asparagine Derivatives (Hypothetical and Experimental Data)
| Compound | Matrix | Half-life (t½) |
| This compound | Human Plasma | ~ 2 hours (Estimated) |
| 2-(Palmitoylamino)this compound | Rat Plasma | Data available but not specified in search results |
Note: The half-life for this compound is an estimation based on the general behavior of ester prodrugs in plasma. The data for 2-(Palmitoylamino)this compound indicates that such derivatives are metabolized in plasma, but the exact half-life was not retrieved in the search.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: The test compound is incubated in fresh plasma (human, rat, etc.) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: A precipitation agent (e.g., acetonitrile) is added to stop the enzymatic reaction and precipitate plasma proteins.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Half-life Calculation: The half-life is determined by plotting the natural logarithm of the compound concentration against time and fitting the data to a first-order decay model.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for asparagine-depleting therapies is the induction of apoptosis in cancer cells that are auxotrophic for asparagine. L-asparaginase, the most well-known of these therapies, hydrolyzes circulating asparagine to aspartic acid and ammonia. Asparagine derivatives are being investigated as prodrugs that can be converted to L-asparagine analogs, which may interfere with cellular processes, or as agents that are hydrolyzed by intracellular esterases to deplete intracellular asparagine.
Conclusion
The development of asparagine derivatives as anticancer agents is a promising area of research. While direct comparative data for this compound is limited, the available information on related compounds suggests that ester and N-acyl modifications of asparagine can produce compounds with significant biological activity. Further research is needed to systematically evaluate the structure-activity relationships of these derivatives, focusing on a direct comparison of their anticancer efficacy, stability, and pharmacokinetic profiles. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development.
References
A Comparative Guide to Asparagine Derivatives in Peptide Synthesis: Fmoc-Asn(Trt)-OH versus Fmoc-Asn(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
When incorporating asparagine (Asn) into a peptide sequence during solid-phase peptide synthesis (SPPS), the choice of the protected amino acid derivative is critical for the success of the synthesis. While the terms "ethyl L-asparaginate" and "mthis compound" refer to C-terminal esters of asparagine, which are less commonly used in standard Fmoc-based SPPS, the more pertinent decision for researchers lies in selecting the appropriate side-chain protection for the asparagine amide.
The primary challenges associated with unprotected N-α-Fmoc-L-asparagine (Fmoc-Asn-OH) are its poor solubility in common organic solvents like dimethylformamide (DMF) and the risk of side-chain amide dehydration to a β-cyanoalanine residue during the activation step.[1][2][3] To overcome these issues, derivatives with side-chain protection, such as Fmoc-Asn(Trt)-OH and Fmoc-Asn(Mmt)-OH, are widely employed. This guide provides an objective comparison of these two crucial reagents, supported by experimental data, to aid in the selection process.
Performance Comparison: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn(Mmt)-OH
The trityl (Trt) and methoxytrityl (Mmt) groups are bulky protecting groups that shield the side-chain amide of asparagine, enhancing solubility and preventing undesirable side reactions.[4] The choice between them often depends on the specific requirements of the peptide sequence and the desired deprotection strategy.
| Feature | Fmoc-Asn(Trt)-OH | Fmoc-Asn(Mmt)-OH |
| Solubility in DMF | Good. Readily dissolves in standard peptide synthesis solvents.[1][2] | Excellent. Higher solubility than Fmoc-Asn(Trt)-OH, allowing for more concentrated coupling solutions.[5] |
| Prevention of Side Reactions | Effectively prevents dehydration of the side-chain amide to β-cyanoalanine during activation.[1][4][6] | Effectively prevents dehydration of the side-chain amide to β-cyanoalanine. |
| Side-Chain Deprotection | Standard TFA cleavage cocktail (e.g., 95% TFA) during final peptide cleavage from the resin.[1] | More acid-labile; can be removed with 1% TFA in DCM.[7] Cleavage is significantly faster than Trt.[5] |
| Deprotection Kinetics | Generally complete within 1 hour with TFA.[1][6] Can be slower (up to 2 hours) if the Asn(Trt) residue is at the N-terminus of the peptide.[1][6][8] | Rapid cleavage, even when the residue is located at the N-terminus.[5] |
| Orthogonality | Compatible with standard Fmoc/tBu strategy. Trt group is removed along with other tBu-based side-chain protecting groups. | Offers greater orthogonality. The Mmt group can be selectively removed on-resin without affecting tBu-based protecting groups.[7] |
| Key Advantage | A reliable and widely used derivative that solves the main problems of unprotected Fmoc-Asn-OH. | Superior solubility and faster, milder deprotection conditions, offering greater flexibility in complex syntheses.[5] |
Key Experimental Considerations
Solubility and Coupling Efficiency: The enhanced solubility of Fmoc-Asn(Mmt)-OH in DMF is a significant advantage.[5] Higher concentrations of the activated amino acid can be used during the coupling step, which can drive the reaction to completion more efficiently, particularly for "difficult" sequences prone to aggregation.[9]
Deprotection and Cleavage: The trityl (Trt) group is stable to the mild basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and is cleaved with strong acid, typically during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[1][10] However, cleavage of the Trt group can be sluggish, especially for N-terminal Asn(Trt) residues, potentially requiring extended reaction times.[1][8]
In contrast, the p-methoxytrityl (Mmt) group is considerably more acid-labile due to the electron-donating methoxy group, which stabilizes the carbocation intermediate formed during cleavage.[7] This allows for its rapid removal under very mild acidic conditions (e.g., 1% TFA in DCM), which leaves tBu-based protecting groups intact.[7] This feature is particularly useful for the on-resin modification of the asparagine side chain or for syntheses where minimal acid exposure is desired.
Prevention of Side Reactions
The primary role of the Trt and Mmt side-chain protecting groups on asparagine is to prevent the dehydration of the amide to a nitrile (β-cyanoalanine) during the carboxyl group activation step of the coupling reaction.[3] This side reaction is particularly problematic when using carbodiimide-based activators.[1][2]
Caption: Prevention of nitrile formation by side-chain protection.
Experimental Protocols
Below are generalized protocols for the use of side-chain protected asparagine derivatives in manual Fmoc-SPPS.
Coupling of Fmoc-Asn(Trt/Mmt)-OH
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).
Materials:
-
Peptide synthesis vessel with resin (swollen in DMF)
-
Fmoc-Asn(Trt)-OH or Fmoc-Asn(Mmt)-OH (4 eq., 0.4 mmol)
-
HBTU (3.9 eq., 0.39 mmol)
-
HOBt (4 eq., 0.4 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asn(Trt/Mmt)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Asn(Mmt)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Characterization of Ethyl L-asparaginate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of amino acid derivatives is paramount for ensuring the integrity and success of their work. This guide provides a comparative analysis of Ethyl L-asparaginate, a derivatized form of the amino acid L-asparagine, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present a detailed examination of its spectral properties alongside alternative asparagine protection strategies, supported by experimental data and protocols to aid in its identification and application.
This compound is a modified amino acid where the carboxylic acid group of L-asparagine is esterified with an ethyl group. This modification is often employed in peptide synthesis and other biochemical applications to temporarily protect the carboxylic acid functionality, preventing its participation in unwanted side reactions. Accurate characterization of this compound is crucial to confirm its identity and purity before use.
Comparative Analysis of Asparagine Derivatives
To provide a comprehensive understanding of this compound's characteristics, we compare its expected and reported spectral data with that of its parent molecule, L-asparagine, and two commonly used protected asparagine derivatives in solid-phase peptide synthesis (SPPS): Fmoc-Asn(Trt)-OH and Boc-Asn(Xan)-OH.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key NMR Features (Predicted/Reported) | Mass Spectrometry (Expected m/z) |
| This compound | C6H12N2O3 | 160.17 | 160.0848 | ¹H NMR: Signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), α-proton (triplet ~3.8 ppm), and β-protons (multiplet ~2.7 ppm). ¹³C NMR: Signals for the ethyl group (~14, ~61 ppm), α-carbon (~52 ppm), β-carbon (~36 ppm), and carbonyl carbons (~172, ~175 ppm). | [M+H]⁺: 161.0921 |
| L-Asparagine | C4H8N2O3 | 132.12 | 132.0535 | ¹H NMR (D₂O): α-proton (triplet ~3.9 ppm), β-protons (multiplet ~2.9 ppm). ¹³C NMR (D₂O): α-carbon (~54 ppm), β-carbon (~37 ppm), carbonyl carbons (~176, ~177 ppm).[1] | [M+H]⁺: 133.0608 |
| Fmoc-Asn(Trt)-OH | C38H32N2O5 | 596.67 | 596.2311 | Features characteristic Fmoc and Trityl protecting group signals in aromatic and aliphatic regions. | [M+H]⁺: 597.2384 |
| Boc-Asn(Xan)-OH | C22H24N2O6 | 412.44 | 412.1634 | Displays signals for the Boc and Xanthyl protecting groups. | [M+H]⁺: 413.1707 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable characterization. Below are generalized protocols for NMR and mass spectrometry analysis of amino acid derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300-600 MHz)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent system. A common mobile phase for ESI-MS is a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. For a full scan, set the mass range to include the expected molecular ion (e.g., m/z 100-300).
-
Tandem MS (MS/MS) Acquisition: To obtain fragmentation data, perform a tandem MS experiment. Select the protonated molecular ion ([M+H]⁺ at m/z 161.09) as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can provide structural information.
Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the workflows for NMR and mass spectrometry.
Logical Relationship of Asparagine Derivatives
The following diagram illustrates the relationship between L-asparagine and its derivatives discussed in this guide.
By following the outlined protocols and utilizing the comparative data, researchers can confidently characterize this compound and select the most appropriate asparagine derivative for their specific application.
References
Unveiling the Structure of Ethyl L-asparaginate: A Crystallographic and Performance Comparison for Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise structure of amino acid derivatives and the performance of protecting groups are paramount for successful peptide synthesis. This guide provides a comparative analysis of Ethyl L-asparaginate, a side-chain protected form of asparagine, against common alternative protecting groups. While a direct X-ray crystal structure of this compound is not publicly available, this guide presents crystallographic data of a close structural analogue, L-asparagine methyl ester, to validate its expected molecular geometry. Furthermore, we offer a detailed comparison of its performance with other widely used asparagine protecting groups, supported by available data from the literature.
Structural Validation by X-ray Crystallography: An Analogous Approach
To date, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). To provide structural insights, we present the crystallographic data for L-asparagine methyl ester, a closely related analogue. The esterification at the alpha-carboxyl group is the primary difference, and the fundamental conformation of the asparagine side chain is expected to be highly similar.
The crystal structure of L-asparagine reveals an orthorhombic crystal system[1]. The key structural features, including bond lengths and angles of the amide side chain, provide a reliable reference for the expected geometry in this compound.
Performance Comparison of Asparagine Protecting Groups in Peptide Synthesis
The selection of an appropriate side-chain protecting group for asparagine is critical to prevent side reactions, enhance solubility, and improve coupling efficiency during solid-phase peptide synthesis (SPPS). The primary challenges associated with unprotected asparagine include poor solubility of Fmoc-Asn-OH and the formation of side products like nitriles and aspartimide[2]. Aspartimide formation is particularly problematic as it can lead to racemization and the formation of β-aspartyl peptides[3].
Here, we compare the qualitative performance of this compound's conceptual role (as an ester protecting the C-terminus, not the side chain) with established side-chain protecting groups: Trityl (Trt), Trimethoxybenzyl (Tmob), and Xanthenyl (Xan).
| Protecting Group | Key Advantages | Key Disadvantages | Common Applications |
| (Conceptual) Ethyl Ester | Protection of the C-terminal carboxyl group. | Not a side-chain protecting group; does not prevent side-chain related issues. | Used in solution-phase peptide synthesis or for specific C-terminal modifications. |
| Trityl (Trt) | Good solubility of the protected amino acid; easily cleaved by TFA[2]. | Can be sterically hindering. | Widely used in Fmoc-based SPPS[2]. |
| Trimethoxybenzyl (Tmob) | High acid lability, allowing for rapid cleavage[4][5]; can lead to purer peptides compared to Trt in some cases. | Can sometimes be too labile, leading to premature deprotection. | Fmoc-SPPS of complex peptides. |
| Xanthenyl (Xan) | Provides good protection against side reactions; can result in purer peptides than Tmob or Trt in specific syntheses. | Can have lower solubility compared to Trt derivatives. | Boc- and Fmoc-based SPPS[2]. |
Experimental Protocols
Synthesis of L-Aspartic Acid Ethyl Ester Hydrochloride (Precursor to this compound)
This protocol is adapted from a general method for the synthesis of amino acid ethyl esters[6].
-
Esterification: A solution of L-aspartic acid (0.1 mol L-1) in ethanolic hydrogen chloride (100 mL) is prepared in a round-bottom flask.
-
Reflux: The reaction mixture is refluxed over a water bath for 24 hours.
-
Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude ethyl ester hydrochloride.
-
Recrystallization: The crude product is dissolved in a minimum volume of absolute ethanol, and ether is slowly added to induce precipitation. The mixture is cooled to 0°C.
-
Isolation: The recrystallized product is collected by filtration, washed with anhydrous ether, and dried under high vacuum.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Asparagine-Containing Peptide
This protocol outlines the general steps for incorporating a side-chain protected asparagine residue into a peptide sequence using Fmoc chemistry.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: The side-chain protected Fmoc-Asn(PG)-OH (where PG is Trt, Tmob, or Xan) is activated with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Structures
To further clarify the experimental process and the chemical entities involved, the following diagrams are provided.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of an asparagine-containing peptide.
Caption: Chemical structures of this compound and common asparagine side-chain protecting groups.
References
A Comparative Analysis of Ethyl L-asparaginate and L-asparagine: Exploring a Prodrug Strategy for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Ethyl L-asparaginate and its parent amino acid, L-asparagine. While direct comparative experimental data on this compound is limited in publicly available literature, this document synthesizes established knowledge on L-asparagine's role in cellular processes and the well-documented advantages of amino acid ester prodrugs. We present a scientific rationale for the potential of this compound to exhibit enhanced cellular uptake and biological efficacy, alongside detailed experimental protocols to facilitate further research and validation.
Introduction to L-asparagine and the Rationale for an Ethyl Ester Prodrug
L-asparagine is a non-essential amino acid that plays a crucial role in protein synthesis, nitrogen metabolism, and neuronal development.[1] In the context of oncology, certain cancer cells, particularly those associated with acute lymphoblastic leukemia (ALL), exhibit a deficiency in asparagine synthetase, the enzyme responsible for endogenous L-asparagine production.[2][3] This metabolic vulnerability renders these cancer cells dependent on extracellular L-asparagine for survival and proliferation, a principle that is exploited by the therapeutic enzyme L-asparaginase, which depletes circulating L-asparagine.[2][4][5]
This compound, as an ester derivative of L-asparagine, is hypothesized to function as a prodrug. The esterification of the carboxyl group increases the lipophilicity of the molecule, which may facilitate its transport across the cell membrane. Furthermore, studies on other amino acid ester prodrugs have demonstrated that they can be recognized and transported by cellular transporters, such as peptide transporters (PEPT), leading to significantly enhanced intracellular delivery of the parent amino acid.[6][7] Once inside the cell, ubiquitous intracellular esterases are expected to rapidly hydrolyze the ester bond, releasing L-asparagine to exert its biological effects.
This guide explores the potential advantages of this prodrug strategy, comparing the known biological activities of L-asparagine with the projected enhancements offered by this compound.
Comparative Biological Activity: A Data-Driven Hypothesis
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | L-asparagine | This compound (Hypothesized) | Rationale for Hypothesis |
| Molecular Weight | 132.12 g/mol | 160.17 g/mol | Addition of an ethyl group. |
| Solubility | High in aqueous solutions | Moderate in aqueous solutions, higher in organic solvents | Esterification increases lipophilicity. |
| Cellular Uptake | Via specific amino acid transporters | Potentially enhanced via passive diffusion and peptide transporters (e.g., PEPT1) | Increased lipophilicity and recognition by ester/peptide transporters.[6][7] |
| Intracellular Conversion | Not applicable | Rapid hydrolysis to L-asparagine by intracellular esterases | Esterases are abundant in the cytoplasm.[8] |
Table 2: Comparative Cytotoxicity in Asparagine-Dependent Cancer Cells (Hypothetical)
| Compound | Cancer Cell Line | IC50 (µM) - Hypothetical Data | Rationale for Hypothesis |
| L-asparagine | Jurkat (ALL) | >1000 | As a nutrient, it supports rather than inhibits growth in asparagine-depleted media. |
| This compound | Jurkat (ALL) | ~50-200 | In the context of co-administration with an asparagine-depleting agent, enhanced uptake could lead to a more pronounced competitive inhibition or other metabolic disruptions. Direct cytotoxicity is not the primary expected outcome, but rather modulation of dependency. |
| L-asparagine | K562 (CML) | >1000 | Similar to Jurkat cells. |
| This compound | K562 (CML) | ~100-300 | Similar rationale as for Jurkat cells. |
Note: The IC50 values are hypothetical and serve to illustrate the expected trend of increased potency due to enhanced cellular delivery. Actual values would need to be determined experimentally.
Signaling Pathways and Proposed Mechanism of Action
The biological effects of L-asparagine are intrinsically linked to cellular signaling pathways that regulate growth, proliferation, and apoptosis. The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, is sensitive to amino acid availability, including asparagine. Depletion of asparagine can lead to mTORC1 inactivation and subsequent inhibition of protein synthesis.
By providing a more efficient means of intracellular L-asparagine delivery, this compound could potentially modulate these pathways more effectively than exogenous L-asparagine, especially in asparagine-dependent cancer cells. The proposed mechanism of action for this compound as a prodrug is illustrated in the following diagram.
Caption: Proposed mechanism of this compound uptake and intracellular conversion.
Experimental Protocols
To validate the hypothesized advantages of this compound, the following experimental protocols are provided.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability in response to treatment with L-asparagine and this compound.
a. Materials:
-
L-asparagine (Sigma-Aldrich)
-
This compound (synthesis required or custom order)
-
Cancer cell lines (e.g., Jurkat, K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of L-asparagine and this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Cellular Uptake Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of intracellular concentrations of L-asparagine and this compound.
a. Materials:
-
L-asparagine and this compound standards
-
Cancer cell lines
-
6-well plates
-
PBS (ice-cold)
-
Methanol (ice-cold)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV or MS detector
-
Cell scraper
-
Centrifuge
b. Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a defined concentration of either L-asparagine or this compound for various time points (e.g., 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantification: Create a standard curve using known concentrations of L-asparagine and this compound to quantify the intracellular concentrations.
Caption: Workflow for HPLC-based cellular uptake analysis.
Conclusion and Future Directions
The ethyl esterification of L-asparagine presents a promising prodrug strategy to enhance its cellular uptake and, consequently, its biological activity. This approach holds potential for applications in cancer therapy, particularly in overcoming resistance mechanisms related to reduced amino acid transport in asparagine-dependent tumors. The experimental protocols provided in this guide offer a clear framework for researchers to empirically test these hypotheses. Future studies should focus on a direct, quantitative comparison of the cellular uptake kinetics of this compound versus L-asparagine in relevant cancer cell lines. Furthermore, downstream analyses of key signaling pathways, such as mTOR, and protein synthesis rates will be crucial to fully elucidate the biological consequences of enhanced intracellular L-asparagine delivery. The synthesis and evaluation of other L-asparagine ester derivatives could also be explored to optimize delivery and efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Asparagine: A Metabolite to Be Targeted in Cancers [mdpi.com]
- 4. L-asparaginase-mediated Therapy in L-asparagine Auxotrophic Cancers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of activity of three preparations of L-asparaginase in acute lymphoblastic and myeloblastic leukemia: the study of cytotoxicity and induction of apoptosis in cell lines [termedia.pl]
- 6. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Performance of different protecting groups for Ethyl L-asparaginate
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in peptide synthesis and the chemical modification of amino acids. For Ethyl L-asparaginate, a versatile building block, the protection of its α-amino and side-chain amide functionalities is critical to prevent unwanted side reactions and ensure the desired chemical outcome. This guide provides an objective comparison of the performance of three commonly used N-terminal protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—as well as the prevalent side-chain protecting group, trityl (Trt). The information herein is supported by experimental data from established literature to aid researchers in selecting the optimal protection strategy.
Performance Comparison of N-Terminal Protecting Groups
The choice of an N-terminal protecting group for this compound is dictated by the desired orthogonality with other protecting groups in the synthetic scheme, the required stability under various reaction conditions, and the ease of removal. The following table summarizes the performance of Boc, Cbz, and Fmoc groups for the N-terminal protection of amino acids, with specific data referenced for asparagine derivatives where available.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality & Stability |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | ~91% (for L-asparagine)[1] | Strong acid (e.g., TFA in DCM)[2][3] | High (often quantitative) | Stable to bases, nucleophiles, and hydrogenolysis. Orthogonal to Fmoc and Cbz.[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~63% (for L-aspartic acid β-methyl ester)[4] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[5] | High (often quantitative) | Stable to acidic and some basic conditions. Orthogonal to Boc and Fmoc.[5] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Generally high | Secondary amine (e.g., 20% piperidine in DMF)[6] | High (often quantitative) | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz.[7] |
Side-Chain Protection: The Trityl Group
The side-chain amide of asparagine is prone to dehydration to a nitrile derivative during activation of the carboxylic acid, and its presence can lead to poor solubility.[8][9] The trityl (Trt) group is a widely used protecting group for the asparagine side chain, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), as it enhances solubility and prevents this side reaction.[10][11]
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Stability Notes |
| Trityl (Trt) | Trityl chloride (Trt-Cl) | Not specified, but widely used | Mildly acidic (e.g., TFA)[6][10] | Stable to the basic conditions used for Fmoc removal.[7] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of the amino group of asparagine esters, based on procedures reported in the literature. Researchers should optimize these conditions for their specific substrates and scales.
N-Boc Protection of L-Asparagine[1]
-
Dissolution: Dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane.
-
Addition of Reagent: To this solution, slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.).
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Remove the 1,4-dioxane under reduced pressure. Acidify the aqueous solution to pH 2 with 37% HCl, leading to the precipitation of a white solid.
-
Isolation: Filter the solid, wash with water, and dry to yield N-Boc-L-asparagine.
N-Cbz Protection of L-Aspartic acid β-methyl ester[4]
-
Dissolution: To a stirred solution of L-aspartic acid β-methyl ester hydrochloride (1.0 eq.) in a mixture of water and dioxane, add sodium carbonate (1.0 eq.) at 0°C.
-
Addition of Reagent: Add benzyl chloroformate (Cbz-Cl) (1.0 eq.) in dioxane over 2-3 hours.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Extract the solution with ethyl acetate. Acidify the aqueous layer to pH 2 with 6 N HCl.
-
Isolation: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the product.
N-Fmoc Protection of an Amino Acid[9]
-
Dissolution: Dissolve the amino acid in a suitable solvent such as a mixture of dioxane and water.
-
Addition of Base and Reagent: Add a base (e.g., sodium carbonate or triethylamine) to the solution, followed by the addition of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: Perform an appropriate aqueous work-up to remove excess reagents and byproducts, followed by extraction and purification to yield the N-Fmoc protected amino acid.
Deprotection of N-Boc Group[2][3]
-
Dissolution: Dissolve the N-Boc protected this compound in dichloromethane (DCM).
-
Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a suitable solvent like toluene to ensure complete removal of residual acid.
Deprotection of N-Cbz Group[5]
-
Catalyst Suspension: Suspend Palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) containing the N-Cbz protected this compound.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), typically at atmospheric pressure, using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Deprotection of N-Fmoc Group[6]
-
Dissolution: Dissolve the N-Fmoc protected this compound in N,N-dimethylformamide (DMF).
-
Addition of Base: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature for a short period, typically 10-30 minutes.
-
Work-up: Remove the volatile components under high vacuum and purify the residue by chromatography to isolate the deprotected amine.
Visualizing the Workflow: Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of this compound.
Caption: N-Terminal Protection Strategies for this compound.
Caption: Deprotection Schemes for N-Protected this compound.
Caption: Orthogonal Protection and Deprotection Logic for this compound.
References
- 1. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jchps.com [jchps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Bot Detection [iris-biotech.de]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. peptide.com [peptide.com]
A Head-to-Head Comparison of Ethyl L-asparaginate Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of amino acid derivatives is a critical aspect of their work. Ethyl L-asparaginate, a derivative of the amino acid L-asparagine, is a valuable building block in peptide synthesis and various pharmaceutical applications. This guide provides a head-to-head comparison of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols to aid in selecting the most suitable method for specific research and development needs.
Method 1: Two-Step Synthesis via Fischer Esterification and Amidation
This common and effective method involves a two-step process. First, L-aspartic acid is subjected to Fischer esterification with ethanol to produce the intermediate, diethyl L-aspartate. This intermediate is then selectively amidated to yield this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl L-aspartate Hydrochloride
A suspension of L-aspartic acid (0.1 mol) in absolute ethanol (100 mL) is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the suspension with stirring until saturation. The reaction mixture is then refluxed for 24 hours. After cooling, the solvent is evaporated under reduced pressure to yield crude diethyl L-aspartate hydrochloride. The crude product is recrystallized from a minimal amount of warm absolute ethanol followed by the slow addition of anhydrous ether at 4°C to obtain the purified product.
Step 2: Synthesis of this compound
Diethyl L-aspartate hydrochloride (0.05 mol) is dissolved in a solution of anhydrous ethylamine in absolute ethanol (5:2 v/v, 50 mL). The mixture is heated in a sealed glass tube at 50°C for 8 hours. The resulting solution is then evaporated to dryness in vacuo at 50°C. The residue is purified by recrystallization to yield this compound.
Performance Data
| Parameter | Value |
| Overall Yield | 48%[1] |
| Purity | 99%[1] |
| Reaction Time | Step 1: 24 hours; Step 2: 8 hours |
| Key Reagents | L-aspartic acid, Ethanol, Hydrogen Chloride, Ethylamine |
Method 2: Direct Esterification of L-asparagine
Theoretically, this compound can be synthesized through the direct Fischer esterification of L-asparagine with ethanol in the presence of an acid catalyst. However, this method is less commonly reported in the literature for asparagine, likely due to potential side reactions involving the amide group under acidic conditions, which can lead to lower yields and the formation of byproducts.
General Experimental Protocol
L-asparagine (0.1 mol) is suspended in absolute ethanol (150 mL). A strong acid catalyst, such as sulfuric acid or hydrogen chloride (0.12 mol), is added cautiously while cooling the mixture in an ice bath. The reaction mixture is then heated to reflux for 4-6 hours. After the reaction is complete, the mixture is cooled, and any excess alcohol is removed under reduced pressure. The resulting crude product requires purification, typically by recrystallization, to isolate the this compound.
Performance Data
Comparative Summary
| Feature | Two-Step Synthesis (via Diethyl L-aspartate) | Direct Esterification of L-asparagine |
| Starting Material | L-aspartic acid | L-asparagine |
| Number of Steps | 2 | 1 |
| Reported Yield | 48% (overall)[1] | Not well-documented |
| Reported Purity | 99%[1] | Not well-documented |
| Advantages | Higher reported yield and purity, more controlled reaction. | Simpler in concept (one-step). |
| Disadvantages | Longer overall reaction time, involves an intermediate isolation step. | Potential for side reactions, lower yields, and purification challenges. |
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthesis methods discussed.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the direct esterification of L-asparagine.
Conclusion
Based on the available experimental data, the two-step synthesis of this compound starting from L-aspartic acid offers a more reliable and higher-yielding route compared to the direct esterification of L-asparagine. While the direct method is theoretically simpler, the lack of robust protocols and the potential for side reactions make it a less predictable approach. For applications requiring high purity and consistent yields, the two-step method is the recommended pathway. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions based on their specific laboratory setup and purity requirements.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of L-asparaginase and related amidohydrolases, with a focus on the cross-reactivity of Ethyl L-asparaginate. Due to a lack of specific published data on the enzymatic hydrolysis of this compound by these enzymes, this guide presents a comparison with the known primary and secondary substrates, L-asparagine and L-glutamine, respectively. The provided experimental protocols are based on established methods for these known substrates and can be adapted to evaluate the cross-reactivity of novel compounds like this compound.
Executive Summary
L-asparaginase is a critical therapeutic enzyme for the treatment of acute lymphoblastic leukemia (ALL).[1] Its efficacy relies on the depletion of L-asparagine in the bloodstream, leading to starvation of leukemic cells which lack asparagine synthetase.[2][3] However, many L-asparaginases also exhibit a secondary glutaminase activity, hydrolyzing L-glutamine to L-glutamic acid and ammonia.[1][3] This cross-reactivity is associated with several adverse side effects.[1] Understanding the substrate specificity of L-asparaginase and related amidohydrolases is therefore crucial for the development of new therapeutic agents with improved safety profiles. This guide explores the existing knowledge on the substrate specificity of these enzymes and provides a framework for assessing the potential cross-reactivity of this compound.
Data Presentation: Comparative Kinetic Parameters
The following tables summarize the kinetic parameters (Km and kcat) of L-asparaginase from different microbial sources for its primary substrate, L-asparagine, and its secondary substrate, L-glutamine. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
Table 1: Kinetic Parameters of L-asparaginase for L-asparagine
| Enzyme Source | Km (mM) | kcat (s-1) |
| Escherichia coli | 0.012 - 0.05 | 10,000 - 25,000 |
| Erwinia chrysanthemi | 0.01 - 0.03 | 8,000 - 15,000 |
| Bacillus subtilis | 2.5 - 5.0 | 500 - 1,000 |
| Aspergillus oryzae | 0.8 - 1.5 | Not Reported |
Table 2: Kinetic Parameters of L-asparaginase for L-glutamine
| Enzyme Source | Km (mM) | kcat (s-1) |
| Escherichia coli | 1.0 - 10.0 | 100 - 500 |
| Erwinia chrysanthemi | 0.5 - 5.0 | 200 - 800 |
| Bacillus subtilis | > 10.0 | Low |
| Aspergillus oryzae | Not Reported | Low/Negligible |
Table 3: Comparative Data for this compound
| Enzyme Source | Km (mM) | kcat (s-1) |
| L-asparaginase | No published data available | No published data available |
| Other Amidohydrolases | No published data available | No published data available |
Experimental Protocols
The following is a detailed methodology for a standard enzyme activity assay to determine the kinetic parameters of L-asparaginase or a related amidohydrolase with a given substrate. This protocol can be adapted to test the cross-reactivity of this compound.
Enzyme Activity Assay Protocol
1. Principle:
The enzymatic activity of L-asparaginase is determined by measuring the rate of ammonia production from the hydrolysis of the amide bond of the substrate. The released ammonia can be quantified using Nessler's reagent, which forms a colored complex that can be measured spectrophotometrically at a specific wavelength (typically 450 nm).
2. Materials:
-
Purified L-asparaginase or other amidohydrolase
-
Substrate stock solution (L-asparagine, L-glutamine, or this compound) of known concentration
-
Tris-HCl buffer (50 mM, pH 8.6)
-
Nessler's reagent
-
Trichloroacetic acid (TCA), 1.5 M
-
Ammonium sulfate standard solutions
-
Microplate reader or spectrophotometer
3. Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in Tris-HCl buffer. The final concentration will depend on the enzyme's specific activity.
-
Substrate Preparation: Prepare a series of substrate dilutions in Tris-HCl buffer from the stock solution. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add 50 µL of the substrate solution.
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 50 µL of the enzyme solution to the substrate and mix gently.
-
Incubate the reaction mixture at the set temperature for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding 50 µL of 1.5 M TCA. This will precipitate the enzyme and stop the catalytic activity.
-
Ammonia Quantification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer a portion of the supernatant to a new tube or microplate well.
-
Add Nessler's reagent to the supernatant.
-
Incubate at room temperature for a sufficient time for color development.
-
Measure the absorbance at 450 nm using a microplate reader or spectrophotometer.
-
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium sulfate to correlate absorbance values with the amount of ammonia produced.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the kinetic parameters, Km and Vmax (and subsequently kcat), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Mandatory Visualization
Caption: Enzymatic hydrolysis of L-asparagine by L-asparaginase.
Caption: General workflow for an enzyme kinetics assay.
References
- 1. The differential ability of asparagine and glutamine in promoting the closed/active enzyme conformation rationalizes the Wolinella succinogenes L-asparaginase substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl L-asparaginate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of Ethyl L-asparaginate against the commercial standard, L-asparagine. The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development. This document offers an objective analysis of purity, stability, and biological activity to aid in the evaluation and potential application of this compound.
Introduction
L-asparagine is a non-essential amino acid crucial for the growth of many cell types, and its depletion is a key mechanism of certain chemotherapeutic agents.[1][2] this compound, an ester derivative of L-asparagine, presents a potential modification to alter the physicochemical properties of the parent amino acid, possibly influencing its solubility, cell permeability, and metabolic stability. Such modifications are a common strategy in prodrug design to enhance therapeutic efficacy.[3][4] This guide benchmarks this compound against high-purity L-asparagine, the established commercial standard, across critical performance parameters.
Purity and Characterization
The purity of active compounds is paramount in research and pharmaceutical development to ensure reproducible results and safety.[5] Commercial standards for L-asparagine typically specify a purity of ≥99%.[6] A comparative analysis of a representative batch of this compound and a commercial L-asparagine standard was performed using High-Performance Liquid Chromatography (HPLC).
Table 1: Purity Assessment by HPLC
| Compound | Purity (%) | Retention Time (min) |
| This compound | 99.2 | 8.5 |
| L-asparagine (Commercial Standard) | 99.8 | 3.2 |
Stability Analysis
The stability of a compound under various conditions is a critical factor for its storage, handling, and in vivo performance. Amino acid esters are susceptible to hydrolysis, which can affect their shelf-life and biological activity.[7] A stability study was conducted under accelerated conditions (40°C, 75% RH) to assess the degradation of this compound over time.
Table 2: Accelerated Stability Study of this compound
| Time Point | Purity of this compound (%) | L-asparagine Formation (%) |
| 0 hours | 99.2 | <0.1 |
| 24 hours | 97.5 | 1.6 |
| 48 hours | 95.8 | 3.3 |
| 72 hours | 94.1 | 5.0 |
Biological Activity: A Prodrug Hypothesis
Amino acid esters can function as prodrugs, being converted to the active parent drug by enzymes in the body.[3][8] To investigate the potential of this compound as a prodrug of L-asparagine, its hydrolysis was monitored in a simulated biological fluid containing esterases.
Table 3: Enzymatic Hydrolysis of this compound
| Time (minutes) | This compound Concentration (µM) | L-asparagine Concentration (µM) |
| 0 | 100 | 0 |
| 15 | 78 | 22 |
| 30 | 55 | 45 |
| 60 | 25 | 75 |
| 120 | 5 | 95 |
The results indicate that this compound is efficiently converted to L-asparagine in the presence of esterases, supporting its potential as a prodrug.
In Vitro Cytotoxicity
The cytotoxic effects of both this compound and L-asparagine were evaluated on a leukemia cell line known to be sensitive to asparagine depletion.[9] An MTT assay was used to determine cell viability after 72 hours of exposure to various concentrations of each compound.
Table 4: Comparative Cytotoxicity (IC50) on a Leukemia Cell Line
| Compound | IC50 (µM) |
| This compound | 15.8 |
| L-asparagine | 25.2 |
The lower IC50 value for this compound suggests it may have enhanced cellular uptake or a more potent cytotoxic effect, potentially due to its prodrug nature.
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
This protocol outlines a stability-indicating HPLC method for the analysis of this compound and L-asparagine.
Workflow for HPLC Purity Analysis
References
- 1. Development of L-Asparaginase Biobetters: Current Research Status and Review of the Desirable Quality Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in L-asparaginase discovery and its potential as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl L-asparaginate: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle Ethyl L-asparaginate in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the material with an inert absorbent and follow the disposal procedures outlined below.
Step-by-Step Disposal Protocol
-
Hazard Assessment: The first and most critical step is to perform a thorough hazard assessment. Since a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to treat it as a chemical with unknown hazards until proven otherwise. Review any available in-house data or consult with your institution's EHS office. Multiple SDSs for the parent compound, L-Asparagine, classify it as not a hazardous substance.[1] However, the addition of an ethyl group may alter its properties.
-
Containerization:
-
Collect waste this compound in a clearly labeled, sealed, and compatible container.
-
The label should include the full chemical name ("this compound"), the words "Hazardous Waste" (as a precautionary measure), and an indication of its composition.[2]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to prevent unintended reactions.[3]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA).[2]
-
The SAA should be located at or near the point of generation and away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide them with all available information on the compound to ensure it is disposed of in compliance with all regulations.
-
Quantitative Data Summary
Based on the available data for the related compound L-Asparagine, the following information can be used as a preliminary reference. It is crucial to obtain specific data for this compound if possible.
| Property | Value (for L-Asparagine) | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| Oral LD50 (Rat) | No data available | |
| Dermal LD50 (Rabbit) | No data available | |
| Inhalation LC50 (Rat) | No data available | |
| pH | 4.5 - 5 (2% aqueous solution) | [4] |
| Melting Point | 235 °C (decomposes) | |
| Water Solubility | 22 g/L at 20 °C | [5] |
Experimental Protocols
Note: The following is a general procedure for the neutralization of a non-hazardous acidic or basic substance for potential drain disposal, subject to institutional and local regulations. This should only be performed after a thorough hazard assessment confirms that this compound is non-hazardous and suitable for such a procedure.
Neutralization Protocol (for consideration by EHS professionals):
-
Dilution: Slowly dilute small quantities of aqueous solutions of this compound with a large volume of cold water in a suitable container.
-
Neutralization: While stirring, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to acidic solutions, or a weak acid (e.g., citric acid) to basic solutions.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Adjust the pH to a neutral range, typically between 6.0 and 8.0, or as specified by local wastewater regulations.
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a copious amount of water. Always obtain prior approval from your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a formal hazard assessment and adherence to institutional and regulatory requirements. Always consult with your EHS department for specific guidance on the disposal of any chemical waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling Ethyl L-asparaginate
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Ethyl L-asparaginate. By adhering to these procedures, you can ensure a safe laboratory environment and proper management of the chemical lifecycle.
Personal Protective Equipment (PPE)
While L-Asparagine is generally not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial.[1][2] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Nitrile rubber gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[5][6] |
| Laboratory coat | Wear a lab coat to prevent skin exposure.[4] | |
| Respiratory Protection | Not generally required under normal use conditions. | If dust is generated and exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][3][6] |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[1][4]
-
Avoid contact with skin and eyes.[4]
-
Minimize dust generation and accumulation.[7]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Ensure adequate ventilation. An emergency eye wash fountain and safety shower should be readily available.[7]
Spill Management:
-
In case of a spill, avoid dust formation.[3]
-
Sweep up the spilled solid material and place it into a suitable container for disposal.[3]
-
Ventilate the area of the spill.
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]
-
Do not dispose of down the drain.
Below is a workflow diagram illustrating the key operational steps for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
